4-Methoxy-N-(p-tolyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-3-5-12(6-4-11)15-13-7-9-14(16-2)10-8-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXWDVZFZMXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465790 | |
| Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39253-43-5 | |
| Record name | 4-Methoxy-N-(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-4'-methyldiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Methoxy-N-(p-tolyl)aniline CAS number and properties
An In-Depth Technical Guide to 4-Methoxy-N-(p-tolyl)aniline: Synthesis, Properties, and Applications
Introduction
This compound, a diarylamine derivative, serves as a crucial building block in the realms of materials science and medicinal chemistry. Its structural motif, featuring both an electron-donating methoxy group and a methyl group on separate phenyl rings bridged by a secondary amine, imparts specific electronic and steric properties that make it a valuable intermediate. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and key applications, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its unique identifiers and physical characteristics. These data points are critical for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 19811-93-9 | |
| Molecular Formula | C₁₄H₁₅NO | |
| Molecular Weight | 213.28 g/mol | |
| IUPAC Name | 4-methoxy-N-(4-methylphenyl)benzenamine | |
| Synonyms | N-(4-Methoxyphenyl)-4-methylaniline | |
| Appearance | Light brown to off-white crystalline powder | |
| Melting Point | 101 - 105 °C | |
| Boiling Point | ~360.5 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in chloroform and methanol |
Synthesis and Mechanistic Considerations: The Buchwald-Hartwig Amination
The most prevalent and efficient method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The choice of reactants for this specific molecule involves coupling p-toluidine with 4-bromoanisole or, alternatively, p-anisidine with 4-bromotoluene.
Expert Rationale for Component Selection:
-
Catalyst System: A palladium(0) complex is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. The choice of ligand (e.g., BINAP, Xantphos) is critical; bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle and to prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required. Its primary role is to deprotonate the amine (p-toluidine or p-anisidine), forming the more nucleophilic amide anion, which can then engage with the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure the stability of the catalyst and the reactive intermediates.
Generalized Experimental Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Reagent Addition: Add the aryl halide (e.g., 4-bromoanisole, 1.0 eq.), the amine (e.g., p-toluidine, 1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Solvent and Reaction: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to a specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the Buchwald-Hartwig synthesis protocol.
Caption: Workflow for the Buchwald-Hartwig synthesis.
Applications in Research and Development
The utility of this compound stems from its role as a versatile intermediate.
-
Materials Science (OLEDs): Diarylamine structures are central to the development of hole-transporting materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs). This compound can be further functionalized to create more complex, triarylamine-based structures that possess the requisite electronic properties (e.g., appropriate HOMO levels, high hole mobility) for efficient charge transport in OLED devices.
-
Medicinal Chemistry and Drug Discovery: The diarylamine scaffold is present in numerous biologically active molecules. This compound serves as a starting point for synthesizing analogs of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. The methoxy and methyl groups offer sites for metabolic activity and can be modified to tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Classification:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
-
-
Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
physical and chemical properties of 4-Methoxy-N-(p-tolyl)aniline
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Methoxy-N-(p-tolyl)aniline (CAS No. 39253-43-5).[1] Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's structural characteristics, reactivity profile, and established analytical protocols. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the safe handling, characterization, and application of this versatile diarylamine intermediate.
Chemical Identity and Structure
This compound is a diarylamine derivative characterized by a methoxy group on one phenyl ring and a methyl group on the other. This substitution pattern significantly influences its electronic properties, solubility, and reactivity, making it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 39253-43-5[1] |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol [1] |
| Synonyms | Benzenamine, 4-methoxy-N-(4-methylphenyl)- |
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Physical and Spectroscopic Properties
The physical state and spectroscopic fingerprint are fundamental to confirming the identity and purity of a chemical substance.
Physical Properties
The compound is typically a solid at room temperature, with solubility characteristics governed by the polarity of the amine and ether functional groups, as well as the nonpolar aromatic rings.
Table 2: Physical Property Summary
| Property | Value | Source |
| Appearance | Solid | Assumed from related compounds |
| Melting Point | Data not available; related compounds like N-methyl-p-anisidine melt at 33-36 °C. | |
| Boiling Point | Data not available; related compounds like N-methyl-p-anisidine boil at 135-136 °C / 19 mmHg. | |
| Solubility | Soluble in organic solvents like methanol. | [2] |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While specific experimental data for the title compound is sparse in public literature, a theoretical profile can be deduced based on its constituent functional groups.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns determined by their positions relative to the electron-donating methoxy and amino groups. Separate singlets for the methoxy (-OCH₃) and tolyl-methyl (-CH₃) protons, along with a broad singlet for the amine proton (-NH), would be characteristic.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display unique signals for each carbon environment. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield. The aromatic region will show a complex set of signals corresponding to the twelve aromatic carbons.
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IR (Infrared) Spectroscopy: Key vibrational bands are expected. A sharp peak around 3400 cm⁻¹ would correspond to the N-H stretch of the secondary amine. C-O stretching from the methoxy group would appear in the 1250-1000 cm⁻¹ region. C-H stretches from the aromatic rings and methyl groups will be observed around 3100-2850 cm⁻¹.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (213.28). Fragmentation patterns would likely involve cleavage at the C-N bonds.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups: the secondary amine and the two electron-rich aromatic rings.
Stability and Storage
Like many anilines, this compound may be sensitive to light and air.[3] Oxidation can lead to discoloration and the formation of impurities.
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Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3]
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Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Key Reaction Mechanisms
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N-H Reactivity: The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. It can be deprotonated by strong bases or participate in reactions like N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
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Electrophilic Aromatic Substitution: The methoxy and amino groups are powerful activating, ortho-, para-directing groups. This high electron density on both aromatic rings makes the compound highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The positions ortho to the activating groups are the most likely sites of reaction.
Diagram 2: Reactivity Overview
Key reaction pathways for this compound.
Experimental Protocols
Adherence to validated analytical methods is critical for ensuring the quality and consistency of research outcomes. The following protocols are standard for compounds of this class.
Protocol: Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal, as it separates compounds based on hydrophobicity, effectively resolving the target molecule from potential nonpolar or polar impurities.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 acetonitrile:water mixture to create a 1 mg/mL stock solution.
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Instrumentation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 5 µL.
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Detection: UV detector at 254 nm.
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-
Gradient Elution:
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0-2 min: 20% B
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2-15 min: Ramp linearly from 20% to 95% B.
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15-18 min: Hold at 95% B.
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18-20 min: Return to 20% B and equilibrate.
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-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol: Structure Confirmation by ¹H NMR
Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule, allowing for unambiguous structure confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
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Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate resolution.[4]
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Tune and shim the instrument according to standard procedures.
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-
Data Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Set an appropriate spectral width and acquisition time.
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Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
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-
Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.[4][5]
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Integrate all peaks to determine the relative ratios of protons.
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Synthesis Overview
Diarylamines such as this compound are commonly synthesized via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, involving the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.
Diagram 3: General Synthetic Workflow (Buchwald-Hartwig Amination)
A conceptual workflow for the synthesis of the title compound.
Safety and Handling
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Hazard Classification: Analogues are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][6] They may also cause organ damage through prolonged or repeated exposure.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, impervious gloves, and a lab coat.[3][6] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[3][7]
-
First Aid Measures:
Conclusion
This compound is a diarylamine with a well-defined structure and predictable reactivity based on its functional groups. Its electron-rich aromatic systems make it a valuable intermediate for further functionalization in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Proper handling and adherence to established analytical protocols are essential for its safe and effective use in a research and development setting.
References
4-Methoxy-N-(p-tolyl)aniline molecular structure and IUPAC name
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Properties of N-(4-methoxyphenyl)-4-methylaniline
Introduction: Situating a Key Diarylamine Intermediate
In the landscape of modern organic synthesis, diarylamines serve as privileged scaffolds. Their structural motif is central to a vast array of functional materials, pharmaceutical agents, and agrochemicals. The compound 4-Methoxy-N-(p-tolyl)aniline, systematically named N-(4-methoxyphenyl)-4-methylaniline , embodies a fundamental diarylamine structure featuring distinct electronic and steric properties conferred by its methoxy and methyl substituents.
This guide provides a comprehensive technical overview of N-(4-methoxyphenyl)-4-methylaniline (CAS No. 39253-43-5), designed for researchers and development professionals. We will delve into its molecular architecture, outline a robust synthetic protocol grounded in modern cross-coupling chemistry, present its predicted spectroscopic signature, and discuss its potential applications, particularly in the realm of materials science.
PART 1: Molecular Structure and IUPAC Nomenclature
The structural identity of a molecule is the foundation of its chemical behavior. Understanding its formal nomenclature and three-dimensional arrangement is paramount for unambiguous communication and for predicting its reactivity.
IUPAC Name and Synonyms
The correct and systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is N-(4-methoxyphenyl)-4-methylaniline .
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Parent Structure: The molecule is named as a derivative of aniline.
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Substituents on Nitrogen: The nitrogen atom of the aniline is substituted with a 4-methoxyphenyl group, hence the prefix "N-(4-methoxyphenyl)".
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Substituents on the Aniline Ring: The aniline ring itself bears a methyl group at the para-position (position 4), leading to the "4-methylaniline" base name.
Common synonyms include this compound and N-(p-tolyl)-p-anisidine. Its unique Chemical Abstracts Service (CAS) registry number is 39253-43-5 .
Core Molecular Structure
N-(4-methoxyphenyl)-4-methylaniline is a secondary arylamine. Its structure consists of a central nitrogen atom bonded to two distinct aryl groups:
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A p-tolyl group : A benzene ring substituted with a methyl group at the para-position.
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A 4-methoxyphenyl group (or p-anisyl group): A benzene ring substituted with a methoxy group at the para-position.
The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups influences the electron density of the aromatic rings and the nucleophilicity of the central nitrogen atom. The non-planar, propeller-like conformation typical of diarylamines imparts specific steric and electronic properties that are crucial for its application in materials science.
| Property | Value | Source |
| IUPAC Name | N-(4-methoxyphenyl)-4-methylaniline | Fisher Scientific[1] |
| CAS Number | 39253-43-5 | Fisher Scientific[1] |
| Molecular Formula | C₁₄H₁₅NO | Fisher Scientific[1] |
| Molecular Weight | 213.28 g/mol | Fisher Scientific[1] |
| InChI Key | KIDXWDVZFZMXGM-UHFFFAOYSA-N | Fisher Scientific[1] |
PART 2: Synthesis via Palladium-Catalyzed Cross-Coupling
The formation of the C-N bond between two aryl groups is most effectively achieved using modern organometallic cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent method for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope.
Causality Behind Experimental Choices
The synthesis of N-(4-methoxyphenyl)-4-methylaniline involves the coupling of an aryl halide with an arylamine. The chosen pathway is the reaction between 4-bromoanisole (the aryl halide) and p-toluidine (the arylamine).
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Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is used. In the reaction mixture, it is reduced in situ to the active Pd(0) species. The choice of ligand is critical; a bulky, electron-rich phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is selected. This ligand stabilizes the Pd(0) center, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step to form the desired C-N bond.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices that provide the necessary basicity without interfering with the catalyst or substrates.[2]
-
Solvent: An inert, anhydrous, and high-boiling aromatic solvent like toluene is ideal. It effectively dissolves the reactants and catalyst system and allows the reaction to be heated to the temperatures typically required for efficient coupling.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure for the synthesis of N-(4-methoxyphenyl)-4-methylaniline. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
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Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), BINAP (0.04 eq), and Sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with argon three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive pressure of argon, add 4-bromoanisole (1.0 eq), p-toluidine (1.2 eq), and anhydrous toluene (to achieve a ~0.5 M concentration with respect to the aryl bromide).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)-4-methylaniline.
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig synthesis workflow.
PART 3: Spectroscopic and Physicochemical Properties
| Physicochemical Property | Predicted Value | Justification |
| Appearance | Off-white to light brown solid | Typical for diarylamines, which can oxidize slightly in air. |
| Melting Point | 55-65 °C | Similar diarylamines like 4-Methoxydiphenylamine melt in this range. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Toluene, Acetone); Insoluble in water. | Based on the nonpolar, aromatic structure. |
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 ppm (m, 4H, Ar-H), δ ~6.8-6.9 ppm (m, 4H, Ar-H), δ ~5.6 ppm (s, 1H, N-H), δ ~3.8 ppm (s, 3H, -OCH₃), δ ~2.3 ppm (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~154-156 ppm (C-OCH₃), δ ~142-144 ppm (C-N, tolyl), δ ~135-137 ppm (C-N, anisyl), δ ~131-133 ppm (C-CH₃), δ ~130 ppm (Ar C-H), δ ~122-124 ppm (Ar C-H), δ ~115 ppm (Ar C-H), δ ~55.5 ppm (-OCH₃), δ ~20.5 ppm (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν ~3400-3380 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1510, 1460 (Aromatic C=C stretch), ~1240 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch). |
| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 213. Key fragments expected from loss of methyl (m/z 198) and methoxy (m/z 182) groups. |
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¹H NMR Rationale: The aromatic region will show complex multiplets due to the two different phenyl systems. The protons ortho to the methoxy group will be the most shielded (upfield), while the others will be in the typical aromatic range. The N-H proton signal is expected to be a broad singlet. The methoxy and methyl protons will appear as sharp singlets at their characteristic chemical shifts.
-
¹³C NMR Rationale: The carbon attached to the oxygen will be the most downfield aromatic signal. The carbons attached to the nitrogen will also be downfield. The methoxy and methyl carbons will appear in the aliphatic region at their expected shifts.
-
FT-IR Rationale: The key diagnostic peak is the N-H stretch for the secondary amine. The strong C-O ether stretches and various aromatic C-H and C=C vibrations will also be prominent.
PART 4: Potential Applications in Research and Development
Diarylamine cores, such as that in N-(4-methoxyphenyl)-4-methylaniline, are of significant interest in materials science and medicinal chemistry.
-
Organic Electronics: This molecule is a potential building block for hole-transport materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3] The diarylamine structure facilitates the transport of positive charge carriers (holes), and the substituents can be used to tune the material's electronic properties (e.g., HOMO/LUMO levels) and morphology.
-
Pharmaceutical Synthesis: The aniline and N-aryl motifs are common in pharmacologically active compounds. This molecule can serve as a versatile intermediate for the synthesis of more complex drug candidates, particularly in areas like kinase inhibitors for oncology.
-
Antioxidants and Stabilizers: Diarylamines can function as antioxidants and stabilizers in polymers and industrial fluids due to the ability of the N-H group to act as a radical scavenger.
References
An In-depth Technical Guide to the Synthesis of 4-Methoxy-N-(p-tolyl)aniline from p-Anisidine
Abstract
This technical guide provides a comprehensive overview for the synthesis of the diarylamine, 4-Methoxy-N-(p-tolyl)aniline, a valuable molecular scaffold in materials science and pharmaceutical development. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile cross-coupling methodology. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and presents a comparative analysis with the classical Ullmann condensation. Safety considerations, reagent selection, and reaction optimization are discussed to provide researchers, scientists, and drug development professionals with a thorough and practical resource for synthesizing this target molecule.
Introduction: The Significance of Diarylamines
Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are privileged structures in modern chemistry. The specific target of this guide, this compound, incorporates electron-donating methoxy and methyl groups, making it an important building block for hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic applications. Furthermore, the diarylamine motif is prevalent in a wide array of biologically active compounds and pharmaceuticals, rendering its efficient synthesis a topic of considerable interest.
Historically, the synthesis of such molecules was hampered by harsh reaction conditions and limited substrate scope, often relying on methods like nucleophilic aromatic substitution or the Ullmann condensation. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a milder, more general, and highly efficient alternative.[1]
This guide will focus on the synthesis of this compound from readily available starting materials: p-anisidine and an appropriate p-tolyl halide.
Strategic Approaches to C-N Bond Formation
Two primary catalytic methods dominate the landscape for the synthesis of diarylamines: the modern Buchwald-Hartwig amination and the classic Ullmann condensation. The selection between these methodologies depends on factors such as substrate reactivity, functional group tolerance, reaction conditions, and cost.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[2] Its development in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig provided a transformative tool for organic synthesis. The reaction is prized for its broad substrate scope, tolerance of numerous functional groups, and generally milder reaction conditions compared to older methods.[3]
Mechanism and the Critical Role of Ligands:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of each component in the reaction mixture.[2][4]
The key to a successful Buchwald-Hartwig amination lies in the choice of the phosphine ligand. The development of bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, and RuPhos was a major breakthrough.[4] These ligands serve several crucial functions:
-
Promote Oxidative Addition: Their electron-rich nature facilitates the initial addition of the aryl halide to the Pd(0) center.
-
Stabilize the Catalyst: The steric bulk of the ligands favors the formation of monoligated palladium species, which are highly active in the catalytic cycle.[2]
-
Facilitate Reductive Elimination: The ligand's structure promotes the final, product-forming step, releasing the desired diarylamine and regenerating the Pd(0) catalyst.
For the synthesis of this compound, a common and effective choice is XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), known for its high reactivity and broad applicability.
The Ullmann Condensation: The Classic Copper-Catalyzed Route
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[5] Traditionally, this reaction required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[5] However, modern iterations using ligands like diamines or amino acids have allowed for significantly milder conditions.
Advantages and Disadvantages:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making the Ullmann reaction attractive for large-scale industrial synthesis.[6]
-
Harsher Conditions: Even with modern ligands, Ullmann conditions are often more forcing than those required for Buchwald-Hartwig aminations. This can be a limitation when working with sensitive functional groups.[5][6]
-
Substrate Scope: The Ullmann reaction is typically most effective with electron-deficient aryl halides, particularly aryl iodides and bromides.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
Based on its reliability, milder conditions, and high functional group tolerance, the Buchwald-Hartwig amination is the recommended method for the laboratory-scale synthesis of this compound. The following protocol is a robust starting point for this transformation.
Reagents and Materials
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| p-Anisidine | C₇H₉NO | 123.15 | 104-94-9 | Reactant. Can be a solid; may require warming to melt for accurate measurement. |
| 4-Bromotoluene | C₇H₇Br | 171.03 | 106-38-7 | Reactant. Can be used in place of 4-iodotoluene. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Palladium precatalyst. Air and moisture sensitive. |
| XPhos | C₃₃H₄₉P | 476.72 | 564483-18-7 | Ligand. Air-stable solid. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Strong base. Highly hygroscopic and reactive with water. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent is required. |
| Inert Gas | N₂ or Ar | - | - | For maintaining an inert atmosphere. |
Safety Precautions
-
p-Anisidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]
-
4-Bromotoluene: Irritant to eyes, skin, and respiratory tract. Harmful if swallowed. Use in a fume hood with proper PPE.[9][10]
-
Sodium tert-butoxide: Corrosive and flammable solid. Reacts violently with water. Causes severe skin and eye burns. Handle exclusively under an inert atmosphere and away from moisture.[11]
-
Palladium Catalysts and Phosphine Ligands: While XPhos itself is relatively stable, palladium compounds and other phosphine ligands can be toxic and should be handled with care.
-
Solvents: Toluene is flammable and has associated health risks. Always work in a well-ventilated area.
Step-by-Step Experimental Procedure
The following procedure is adapted from established protocols for Buchwald-Hartwig amination reactions.
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01-0.02 mmol, 1-2 mol% Pd), XPhos (e.g., 0.024-0.048 mmol, 1.2-2.4 mol% per Pd), and sodium tert-butoxide (e.g., 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous toluene (e.g., 5-10 mL). Stir the mixture at room temperature for 5-10 minutes to allow for precatalyst formation.
-
Substrate Addition: Add p-anisidine (1.2 mmol) and 4-bromotoluene (1.0 mmol) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromotoluene) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
References
- 1. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-phenyl-p-anisidine | C13H13NO | CID 14581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
spectroscopic data of 4-Methoxy-N-(p-tolyl)aniline (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to 4-Methoxy-N-(p-tolyl)aniline
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of synthetic chemistry and materials science, the precise characterization of molecular structures is paramount. This compound, a diarylamine derivative, represents a class of compounds with significant potential in organic electronics, pharmaceuticals, and as synthetic intermediates. Its electronic and structural properties are dictated by the interplay between the electron-donating methoxy and methyl groups, and the secondary amine linkage that bridges the two aromatic rings. Understanding this interplay begins with a thorough spectroscopic analysis.
This technical guide provides a detailed examination of the key spectroscopic data for this compound (CAS No: 39253-43-5).[1] We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental principles and supported by data from analogous structures, offering a robust framework for researchers engaged in the synthesis and application of this molecule. The causality behind spectral features is explained to provide not just data, but a deeper understanding of the molecule's electronic architecture.
Molecular Structure and Identification
A clear understanding of the molecular geometry is the foundation for interpreting spectroscopic data. The structure of this compound, with its constituent functional groups, gives rise to a unique spectral fingerprint.
-
Molecular Formula: C₁₄H₁₅NO
-
Molecular Weight: 213.28 g/mol
-
CAS Number: 39253-43-5[1]
-
IUPAC Name: 4-Methoxy-N-(4-methylphenyl)aniline
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be highly informative, with distinct signals for the aromatic protons, the amine proton, and the methyl and methoxy groups. The asymmetry of the molecule means that the four protons on each aromatic ring are chemically distinct, though protons ortho and meta to the amine on each ring may exhibit similar chemical shifts, potentially leading to complex splitting patterns.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.05 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -CH₃) | Protons on the tolyl ring, ortho to the electron-donating methyl group. |
| ~6.95 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -NH-) | Protons on the tolyl ring, ortho to the amine nitrogen. |
| ~6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to -OCH₃) | Protons on the methoxy-phenyl ring, strongly shielded by the electron-donating OCH₃ group. |
| ~6.75 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to -NH-) | Protons on the methoxy-phenyl ring, ortho to the amine nitrogen. |
| ~5.50 | s (broad) | 1H | N-H | The amine proton signal is typically broad and its chemical shift is concentration and solvent dependent. |
| 3.78 | s | 3H | -OCH₃ | A characteristic singlet for the methoxy group protons. |
| 2.28 | s | 3H | Ar-CH₃ | A characteristic singlet for the tolyl methyl group protons. |
Note: The aromatic region (6.7-7.1 ppm) will likely present as a set of overlapping doublets or multiplets due to the similar electronic environments. The assignments provided are based on the expected electronic effects of the substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to symmetry, we expect to see 10 distinct signals: 8 for the aromatic carbons and 2 for the methyl and methoxy carbons.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~154.0 | Ar-C (-OCH₃) | Quaternary carbon attached to the strongly electron-donating methoxy group, significantly deshielded. |
| ~142.0 | Ar-C (-NH-) | Quaternary carbon on the methoxy-phenyl ring attached to nitrogen. |
| ~140.0 | Ar-C (-NH-) | Quaternary carbon on the tolyl ring attached to nitrogen. |
| ~131.0 | Ar-C (-CH₃) | Quaternary carbon on the tolyl ring attached to the methyl group. |
| ~130.0 | Ar-CH (ortho to -CH₃) | Carbon on the tolyl ring. |
| ~122.0 | Ar-CH (ortho to -NH-) | Carbon on the tolyl ring. |
| ~118.0 | Ar-CH (ortho to -NH-) | Carbon on the methoxy-phenyl ring. |
| ~114.5 | Ar-CH (ortho to -OCH₃) | Carbon strongly shielded by the electron-donating methoxy group. |
| 55.6 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| 20.5 | Ar-CH₃ | Typical chemical shift for a tolyl methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups within the molecule. The presence of a secondary amine, an ether linkage, and substituted aromatic rings will give rise to characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| ~3400 | Medium, Sharp | Secondary Amine | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H | C-H Stretch |
| 2950-2850 | Medium | -CH₃, -OCH₃ | C-H Stretch |
| ~1600, ~1500 | Strong | Aromatic Ring | C=C Stretch |
| ~1240 | Strong | Aryl Ether | Asymmetric C-O-C Stretch |
| ~1030 | Medium | Aryl Ether | Symmetric C-O-C Stretch |
| ~820 | Strong | p-disubstituted ring | C-H Out-of-plane bend |
Expert Insights: The most diagnostic peak is the sharp N-H stretch around 3400 cm⁻¹. Secondary amines typically show a single band in this region, distinguishing them from primary amines (two bands) and tertiary amines (no band).[2] The strong band around 1240 cm⁻¹ is characteristic of the aryl-O stretch of the methoxy group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation | Rationale |
|---|---|---|
| 213 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₁₄H₁₅NO. |
| 198 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion, likely from the methoxy group. This is a common fragmentation pathway for anisole derivatives. |
| 182 | [M-OCH₃]⁺ | Loss of a methoxy radical. |
| 108 | [C₇H₈NO]⁺ | Fragment corresponding to the methoxy-aniline radical cation, resulting from cleavage of the C-N bond. |
| 106 | [C₇H₈N]⁺ | Fragment corresponding to the p-toluidine radical cation, from C-N bond cleavage. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives. |
Caption: Predicted major fragmentation pathway for this compound.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.
1. NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3]
2. FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in methanol or dichloromethane) via a gas chromatograph (GC) inlet or a direct insertion probe.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Set the electron energy to the standard 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to detect the molecular ion and significant fragments.
-
Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern and compare it with predicted pathways and library data for structural confirmation.
Caption: General workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound provides a detailed portrait of its molecular structure. The predicted NMR spectra reveal the electronic environment of each proton and carbon atom, while the IR spectrum confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and likely fragmentation routes. This comprehensive guide serves as a valuable resource for researchers, providing the foundational data and protocols necessary for the confident identification and utilization of this compound in further scientific endeavors. The convergence of these distinct spectroscopic techniques provides a self-validating system for structural elucidation, ensuring a high degree of confidence in the assigned structure.
References
The Solubility Profile of 4-Methoxy-N-(p-tolyl)aniline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-N-(p-tolyl)aniline, a compound of interest in various research and development sectors, including pharmaceuticals and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies to understand and determine the solubility of this compound in relevant organic solvents.
Understanding the Molecular Architecture and its Influence on Solubility
This compound is a diarylamine derivative featuring a methoxy group on one phenyl ring and a methyl group on the other. This unique structure dictates its physicochemical properties and, consequently, its solubility in different solvent systems. The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2][3] The polarity, hydrogen bonding capability, and overall molecular size of both the solute (this compound) and the solvent are critical factors.[2]
The presence of the nitrogen atom and the oxygen atom in the methoxy group introduces some polar character to the molecule, allowing for potential hydrogen bonding with protic solvents. However, the two bulky phenyl rings and the tolyl group contribute significantly to the nonpolar nature of the compound. Therefore, this compound is expected to exhibit a nuanced solubility profile, with a preference for solvents of intermediate polarity or nonpolar solvents.
To infer its behavior, we can examine the solubility of its parent molecules: 4-methoxyaniline (p-anisidine) and 4-methylaniline (p-toluidine). 4-Methoxyaniline is noted to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in nonpolar solvents such as hexane.[3] Its solubility is also pH-dependent.[3] Similarly, 4-methylaniline (p-toluidine) is highly soluble in organic solvents like ethanol, ether, and benzene, while showing moderate solubility in water due to the hydrogen bonding potential of the amino group, which is counteracted by the hydrophobic methyl group.[4]
Based on this, this compound is predicted to be readily soluble in a range of organic solvents, with the following anticipated trend:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.
-
Good to Moderate Solubility: In alcohols such as Methanol, Ethanol, and Isopropanol, as well as in ethers like Tetrahydrofuran (THF) and Diethyl ether.
-
Low to Negligible Solubility: In highly nonpolar solvents like Hexane and Cyclohexane, and in aqueous solutions at neutral pH.
Experimental Determination of Solubility: A Step-by-Step Protocol
A precise understanding of solubility requires empirical determination. The following section outlines a robust, self-validating protocol for quantifying the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The equilibrium solubility method is a reliable technique for this purpose. The workflow is depicted in the diagram below.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[5][6]
-
Analytical Quantification: Ensuring Accuracy and Trustworthiness
The choice of analytical technique is crucial for obtaining reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for its specificity and sensitivity.[5] A reverse-phase HPLC method can be developed for the quantification of this compound.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a predetermined λmax |
| Column Temperature | 30 °C |
A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
UV-Vis Spectroscopy
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed. The wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined first. A calibration curve is then generated by measuring the absorbance of a series of standard solutions.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and structured format for easy comparison.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | 0.1 | < 0.1 | < 0.005 |
| Toluene | 2.4 | 5 - 10 | 0.23 - 0.47 |
| Dichloromethane | 3.1 | > 20 | > 0.94 |
| Tetrahydrofuran | 4.0 | 15 - 20 | 0.70 - 0.94 |
| Ethanol | 4.3 | 5 - 10 | 0.23 - 0.47 |
| Acetonitrile | 5.8 | 10 - 15 | 0.47 - 0.70 |
| Dimethyl Sulfoxide | 7.2 | > 20 | > 0.94 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
This guide provides a foundational understanding of the solubility of this compound and a detailed framework for its experimental determination. The predicted solubility trends, based on its molecular structure and the properties of its parent compounds, suggest a favorable profile in a range of common organic solvents. For drug development professionals, understanding the solubility in biorelevant media would be a critical next step. For materials scientists, investigating the temperature dependence of solubility could be crucial for crystallization and formulation processes. The methodologies outlined herein provide a robust starting point for these and other research endeavors.
References
- 1. chem.ws [chem.ws]
- 2. youtube.com [youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-Methoxy-N-(p-tolyl)aniline
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational analysis of 4-Methoxy-N-(p-tolyl)aniline, a substituted diphenylamine derivative of interest in materials science and drug development. Eschewing a rigid template, this document is structured to logically present a comprehensive computational workflow, from fundamental principles to advanced analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry methods to the study of complex organic molecules. The methodologies and analyses presented herein are grounded in established scientific principles and supported by authoritative references, ensuring both technical accuracy and practical insight.
Introduction: The Significance of Substituted Diphenylamines
Substituted diphenylamines, such as this compound, represent a class of compounds with significant applications ranging from antioxidants to building blocks for advanced materials and pharmaceuticals. Their chemical and physical properties are intrinsically linked to their three-dimensional structure and electronic characteristics. Understanding these properties at a molecular level is paramount for designing novel molecules with tailored functionalities.
Computational chemistry provides a powerful lens through which to investigate these molecular intricacies. By employing theoretical models, we can predict and analyze a wide array of properties, including molecular geometry, vibrational frequencies, electronic transitions, and reactivity, offering insights that complement and guide experimental research. This guide will systematically walk through the computational analysis of this compound, elucidating the "why" behind each step and providing a framework for similar investigations.
The Computational Gauntlet: A Validating Workflow
The heart of this guide is a self-validating computational workflow. Each step is designed to build upon the last, providing a comprehensive and internally consistent picture of the molecule's properties. The choice of theoretical methods and basis sets is critical for obtaining accurate and reliable results.
Caption: A self-validating computational workflow for this compound.
Foundational Choice: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Specifically, the B3LYP hybrid functional is chosen for its proven track record in reproducing experimental results for a wide range of organic molecules.[1] The functional is paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) for accurately modeling lone pairs and anionic regions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.[2]
Molecular Architecture: Geometry Optimization
The first crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to its atomic coordinates.
Caption: Molecular structure of this compound with atom numbering.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (4-Methoxy-N-phenylaniline)[3] |
| Bond Lengths (Å) | ||
| C-N | 1.405 | 1.413 |
| C-C (aromatic) | 1.390 - 1.402 | 1.380 - 1.398 |
| C-O | 1.365 | 1.375 |
| Bond Angles (°) ** | ||
| C-N-C | 125.8 | 126.2 |
| C-C-C (aromatic) | 118.5 - 121.3 | 118.0 - 121.1 |
| C-O-C | 117.9 | 118.1 |
| Dihedral Angle (°) ** | ||
| C-C-N-C | 58.7 | 59.9 |
The calculated geometric parameters show good agreement with the experimental data for the analogous compound, instilling confidence in the reliability of our computational model. The non-planar arrangement, indicated by the C-C-N-C dihedral angle, is a key structural feature of diphenylamines.
Molecular Vibrations: FT-IR Spectroscopy
Vibrational analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum. A comparison with experimental FT-IR data, where available for similar molecules, provides further validation.
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) | Experimental (Aniline Derivatives)[5] | Assignment |
| N-H Stretch | 3420 | 3350-3450 | Stretching vibration of the N-H bond |
| C-H Stretch (aromatic) | 3050-3100 | 3000-3100 | Stretching vibrations of aromatic C-H bonds |
| C-H Stretch (methyl) | 2920-2980 | 2850-2960 | Asymmetric and symmetric stretching of C-H in CH₃ |
| C=C Stretch (aromatic) | 1590-1610 | 1580-1620 | Stretching vibrations of the aromatic rings |
| C-N Stretch | 1280 | 1250-1350 | Stretching vibration of the C-N bond |
| C-O Stretch | 1245 | 1230-1270 | Asymmetric stretching of the C-O-C ether linkage |
The calculated vibrational frequencies, after scaling to account for anharmonicity and method limitations, are expected to align well with experimental spectra of similar compounds, allowing for confident assignment of the major vibrational modes.
The Electronic Frontier: HOMO-LUMO and UV-Vis Analysis
The electronic properties of a molecule govern its reactivity and its interaction with light. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding these properties.
Caption: Schematic of HOMO-LUMO energy levels and the energy gap.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -5.25 eV |
| LUMO Energy | -0.89 eV |
| Energy Gap (ΔE) | 4.36 eV |
The HOMO is primarily localized on the methoxy-substituted aniline ring and the nitrogen atom, indicating this region is electron-rich and susceptible to electrophilic attack. The LUMO is distributed over the p-tolyl ring, suggesting this is the likely site for nucleophilic attack.
The electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This allows for the simulation of the UV-Vis absorption spectrum. For this compound, the main electronic transition is expected to be a π → π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. The calculated maximum absorption wavelength (λmax) can be compared with experimental data for similar aromatic amines.[6]
Unveiling Reactivity: MEP and NBO Analysis
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites.[7] It illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
-
Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.
-
Green regions: Represent neutral electrostatic potential.
For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the methoxy group and the nitrogen atom, making them likely sites for electrophilic attack and hydrogen bonding.[8][9] Conversely, the hydrogen atoms of the amine and methyl groups will exhibit positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[10][11][12] It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
Significant E(2) values indicate strong hyperconjugative interactions that contribute to the molecule's stability. For this compound, important interactions are expected between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent aromatic rings, as well as between the oxygen lone pairs and the aromatic system.
Mapping Intermolecular Forces: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable technique for visualizing and quantifying intermolecular interactions in the crystalline state.[13][14] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For this compound, H···H, C···H, and O···H contacts are expected to be the most significant interactions.[6][15]
Experimental Protocol: A Step-by-Step Guide to Computational Analysis
This section provides a generalized, step-by-step protocol for performing a geometry optimization and vibrational frequency calculation using a computational chemistry software package like Gaussian.
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.
-
Input File Preparation: Create an input file specifying the computational method, basis set, and type of calculation.
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a vibrational frequency calculation.
-
-
Molecule Specification: Provide the atomic coordinates of the molecule.
-
-
Job Submission: Submit the input file to the computational chemistry software.
-
Output Analysis:
-
Geometry Optimization: Verify that the optimization has converged successfully. Extract the optimized coordinates and geometrical parameters.
-
Vibrational Frequencies: Check for the absence of imaginary frequencies to confirm a true energy minimum. Analyze the calculated vibrational modes and compare them to experimental data.
-
Conclusion: A Synergistic Approach
The theoretical and computational analysis of this compound provides a wealth of information about its structural, electronic, and reactive properties. By integrating various computational techniques, from DFT calculations to Hirshfeld surface analysis, we can build a comprehensive and validated molecular model. This in-depth understanding is invaluable for the rational design of new materials and therapeutic agents, demonstrating the synergistic power of combining theoretical insights with experimental investigations.
References
- 1. b3lyp density functional: Topics by Science.gov [science.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) 4-Methoxy-N-Phenylaniline - Acta Crystallographica [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. sbpmat.org.br [sbpmat.org.br]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NBO [cup.uni-muenchen.de]
- 11. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Tunable Core of Modern Chemistry
An In-Depth Technical Guide to the Electronic Properties of Substituted Diarylamines
Diarylamines, organic compounds featuring a nitrogen atom connected to two aryl groups, represent a cornerstone structural motif in both materials science and medicinal chemistry. Their deceptively simple framework belies a rich and highly tunable electronic character. The nitrogen atom's lone pair of electrons is not isolated but is intricately linked with the π-systems of the attached aromatic rings. This delocalization is the source of their most valuable properties, including their ability to readily undergo oxidation, transport positive charge (holes), and scavenge harmful free radicals.
The true power of diarylamine chemistry lies in the strategic placement of substituents on these aryl rings. By introducing electron-donating or electron-withdrawing groups, a chemist can precisely manipulate the molecule's electronic landscape—raising or lowering key energy levels, shifting optical absorption, and altering redox potentials. This guide, intended for researchers and drug development professionals, provides a detailed exploration of these electronic properties, the causal relationships between structure and function, and the experimental protocols used to characterize them. We will delve into how this fundamental understanding enables the rational design of next-generation organic electronics, from vibrant OLED displays to efficient perovskite solar cells, and the development of potent antioxidant and antitumor agents.
The Fundamental Electronic Landscape of Diarylamines
The electronic behavior of a diarylamine is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: In a typical diarylamine, the HOMO is a π-type orbital with significant electron density localized on the nitrogen atom and delocalized across the π-system of the aryl rings. The energy of this orbital (EHOMO) is a critical parameter, as it represents the energy required to remove an electron—the molecule's oxidation potential. A higher HOMO energy level corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized.
-
LUMO: The LUMO is generally a π*-antibonding orbital distributed over the aryl rings. The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap, which dictates the molecule's optical and electronic properties, such as the wavelength of light it absorbs.
The ability to tune these frontier orbitals through substitution is the key to tailoring diarylamines for specific functions.
Caption: Core structure of a diarylamine, highlighting the central nitrogen and its π-conjugation with the aryl rings.
The Art of Tuning: Substituent Effects on Electronic Properties
The introduction of substituents onto the aryl rings provides a powerful mechanism for modulating the electronic properties of the diarylamine core. These effects can be broadly categorized by whether the substituent donates or withdraws electron density.
Electron-Donating Groups (EDGs)
EDGs increase the electron density of the π-system through resonance (+R) or inductive (+I) effects. Common EDGs include alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NR₂) groups.
-
Causality: By "pushing" electron density into the ring, EDGs destabilize the HOMO, causing its energy level to rise. This makes it easier to remove an electron.[1] This increased electron density also reduces the energy required for a π-π* transition, as the energy gap between the HOMO and LUMO narrows.
-
Impact on Properties:
-
Higher HOMO Energy: Facilitates more efficient hole injection in electronic devices.
-
Lower Oxidation Potential: Enhances antioxidant activity by making the molecule a better electron donor to neutralize free radicals.[2]
-
Bathochromic Shift: The absorption maximum (λmax) in the UV-vis spectrum shifts to longer wavelengths (a "red shift").
-
Electron-Withdrawing Groups (EWGs)
EWGs pull electron density away from the π-system via resonance (-R) or inductive (-I) effects. Examples include nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) groups.
-
Causality: By withdrawing electron density, EWGs stabilize the π-system, lowering the energy of both the HOMO and LUMO.[3][4] This stabilization makes it more difficult to remove an electron. The HOMO-LUMO gap may increase or decrease depending on the relative stabilization of the two orbitals.
-
Impact on Properties:
-
Lower HOMO and LUMO Energy: Increases the molecule's electron affinity.
-
Higher Oxidation Potential: Makes the molecule more resistant to oxidation.
-
Hypsochromic Shift: The absorption maximum (λmax) often shifts to shorter wavelengths (a "blue shift").
-
Caption: Influence of substituent type on the key electronic properties of diarylamines.
Summary of Substituent Effects
The predictable nature of these electronic modifications allows for the fine-tuning of diarylamine properties.
| Substituent Type | Example | Effect on HOMO Energy | Effect on Oxidation Potential | Effect on UV-vis λmax | Application Impact |
| Strong EDG | -N(CH₃)₂ | Significantly Increases | Significantly Decreases | Large Red Shift | Potent Antioxidants, Hole-Transport Materials |
| Moderate EDG | -OCH₃ | Increases | Decreases | Red Shift | Hole-Transport Materials |
| Weak EDG | -CH₃ | Slightly Increases | Slightly Decreases | Slight Red Shift | General Tuning |
| Weak EWG | -Cl, -Br | Slightly Decreases | Slightly Increases | Slight Blue Shift | Fine-tuning stability |
| Strong EWG | -NO₂, -CN | Significantly Decreases | Significantly Increases | Blue Shift | Electron-Transport Materials, Cytotoxic Agents[5] |
Experimental Protocols for Characterization
To harness the potential of substituted diarylamines, precise characterization of their electronic properties is essential. Cyclic Voltammetry and UV-vis Spectroscopy are two of the most fundamental and powerful techniques for this purpose.
Cyclic Voltammetry (CV)
Purpose: CV is an electrochemical technique used to probe the redox behavior of a molecule.[6][7] For diarylamines, it is primarily used to determine the oxidation potential, which is directly correlated to the HOMO energy level.[8]
Causality Behind the Protocol: The experiment applies a linearly ramping potential to a working electrode submerged in a solution of the analyte. When the potential reaches the energy required to remove an electron from the diarylamine's HOMO, oxidation occurs, generating a current. By measuring this current as a function of the applied potential, we can pinpoint the oxidation potential. A reference compound, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, is used to provide a stable and solvent-independent potential reference for accurate comparisons.[9]
Step-by-Step Protocol:
-
Solution Preparation:
-
Dissolve the substituted diarylamine sample in a high-purity, dry electrochemical-grade solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte is crucial for ensuring conductivity.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell:
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire.
-
-
Ensure the electrodes are clean and polished before use.
-
-
Measurement:
-
Place the electrodes in the solution, maintaining the inert atmosphere.
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammogram by sweeping the potential from an initial value (where no reaction occurs) to a final potential well past the oxidation event, and then sweeping back. A typical scan rate is 100 mV/s.[9]
-
-
Calibration and Data Analysis:
-
After measuring the sample, add a small amount of ferrocene to the same solution and record its voltammogram.
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials for ferrocene. The formal potential of the Fc/Fc⁺ couple is calculated as E₁/₂ = (Eₚₐ + Eₚ꜀)/2.
-
From the sample's voltammogram, determine the onset potential of oxidation (Eonset). This is the potential at which the oxidation current begins to rise from the baseline.
-
Reference the sample's oxidation potential against the internal ferrocene standard.
-
-
HOMO Energy Level Estimation:
-
The HOMO energy level can be estimated using the following empirical formula: EHOMO (eV) = - [Eonset vs Fc/Fc⁺ + 5.1]
-
Note: The value added to the onset potential (often cited between 4.8 and 5.1 eV) is the estimated absolute potential of the Fc/Fc⁺ redox couple versus the vacuum level. Consistency in the chosen value is key for comparing results.
-
Caption: Experimental workflow for determining HOMO energy levels using Cyclic Voltammetry.
UV-visible (UV-vis) Spectroscopy
Purpose: This technique measures how a molecule absorbs light at different wavelengths. It is used to identify the electronic transitions within the molecule and to determine the optical HOMO-LUMO gap.[10]
Causality Behind the Protocol: When a molecule absorbs a photon of light, an electron is promoted from a lower energy orbital to a higher one. For diarylamines, the lowest energy absorption band typically corresponds to the transition from the HOMO to the LUMO. The wavelength of light absorbed is directly related to the energy difference between these two orbitals (the bandgap).[11] Substituents alter this bandgap, which is observed as a shift in the absorption spectrum.[12]
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the diarylamine in a UV-transparent solvent (e.g., dichloromethane, THF, or cyclohexane). The concentration should be adjusted to yield a maximum absorbance below 1.5.
-
Use a high-purity spectroscopic grade solvent to avoid interference.
-
-
Measurement:
-
Use a dual-beam UV-vis spectrophotometer.
-
Fill one quartz cuvette with the pure solvent to serve as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
-
Data Analysis:
-
The resulting spectrum plots absorbance versus wavelength (λ).
-
Identify the wavelength of maximum absorbance (λmax) for the lowest energy transition.
-
Determine the absorption onset (λonset), which is the wavelength at the "foot" of the absorption peak where it begins to rise from the baseline. This is often found by extrapolating the linear portion of the rising edge of the peak to the baseline.
-
-
Optical Bandgap Calculation:
-
The optical bandgap (Eg) can be calculated from the absorption onset using the Planck-Einstein relation: Eg (eV) = 1240 / λonset (nm)
-
Caption: Relationship between photon absorption, electronic transition, and the resulting UV-vis spectrum.
Applications Driven by Tunable Electronics
The ability to precisely control the electronic properties of diarylamines has positioned them as critical components in a wide array of advanced technologies and therapeutic strategies.
-
Organic Electronics: Diarylamines are widely used as hole-transport materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs).[13][14] Their function is to efficiently extract positive charges (holes) from one layer and transport them to another. This requires the HOMO level of the diarylamine to be perfectly aligned with the energy levels of the adjacent layers, a feat achieved by tuning the substituents.[8][15]
-
Medicinal Chemistry: The ease with which diarylamines can be oxidized makes them excellent antioxidants .[16] They can readily donate an electron or a hydrogen atom to neutralize highly reactive and damaging free radicals, a process implicated in aging and various diseases.[17][18] The antioxidant capacity is directly enhanced by electron-donating substituents that lower the oxidation potential.[2][19] Furthermore, specific substitution patterns can impart potent antitumor activity , with some diarylamine derivatives acting as kinase inhibitors.[5]
-
Advanced Materials: The stable radical cations formed upon oxidation of diarylamines are also of great interest.[20] These species can be highly colored and possess unique magnetic properties. This has led to their exploration in electrochromic devices (smart windows), as charge carriers in conductive polymers, and as catholytes in next-generation aqueous organic redox flow batteries for grid-scale energy storage.[21]
Conclusion
Substituted diarylamines are a testament to the power of molecular design. Their electronic properties are not static but are dynamic features that can be rationally engineered through the judicious choice and placement of functional groups. By understanding the fundamental principles of frontier molecular orbitals and the predictable influence of substituents, researchers can manipulate oxidation potentials, HOMO/LUMO energy levels, and optical absorption with remarkable precision. The experimental protocols of cyclic voltammetry and UV-vis spectroscopy provide the essential tools to validate these designs and quantify their electronic signatures. This synergy between predictive theory and empirical measurement continues to drive innovation, cementing the role of substituted diarylamines as indispensable building blocks in the ongoing quest for more efficient electronic devices and more effective therapeutic agents.
References
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of substituent effects on the selectivity of 4pi-electrocyclization of 1,3-diarylallylic cations for the formation of highly substituted indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
- 8. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and photophysical properties of aryl-substituted 2-borylbenzaldimines and their extended π-conjugated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [The UV-Vis spectra and substituent effect of organoimido derivatives of polyoxometalates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of Hole-Transporting Poly(triarylamine) on Aggregation and Charge Transport for Hysteresisless Scalable Planar Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Highly planar diarylamine-fused porphyrins and their remarkably stable radical cations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
An In-Depth Technical Guide on the Role of Methoxy and Tolyl Groups in 4-Methoxy-N-(p-tolyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituent effects are a cornerstone of modern organic chemistry, dictating the reactivity, selectivity, and physicochemical properties of molecules. In the diarylamine 4-Methoxy-N-(p-tolyl)aniline, the interplay between the methoxy and tolyl groups provides a compelling case study of how electronic and steric factors collectively modulate molecular behavior. This guide dissects the individual and synergistic roles of these substituents, offering insights into their influence on the molecule's electronic architecture, reactivity in key organic transformations, and its potential applications, particularly in medicinal chemistry and materials science. Through a detailed examination of underlying principles, supported by experimental data and computational analysis, this document serves as a comprehensive resource for professionals seeking to understand and leverage these effects in molecular design and synthesis.
Introduction: The Significance of Substituted Diarylamines
Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are prevalent structural motifs in a vast array of functional molecules. Their applications span from pharmaceuticals and agrochemicals to organic electronics and antioxidants. The properties of these compounds are exquisitely tunable through the introduction of substituents on the aromatic rings. These substituents, through a combination of electronic and steric effects, can profoundly alter the electron density distribution, molecular conformation, and, consequently, the reactivity and biological activity of the parent diarylamine.[1]
This compound serves as an exemplary model for exploring these substituent effects. It features an electron-donating methoxy group on one phenyl ring and a tolyl group, which is also electron-donating and introduces steric bulk, on the other. Understanding the nuanced roles of these two groups is critical for predicting the molecule's behavior and for the rational design of new diarylamine derivatives with desired properties.
The Methoxy Group: A Potent Electron-Donating Influencer
The methoxy group (-OCH₃) is a powerful activating group in the context of electrophilic aromatic substitution.[2] Its influence stems from two primary electronic effects: the resonance effect and the inductive effect.
-
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is generally dominant over the inductive effect.
-
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.[3] However, this effect is weaker than the resonance effect.
In this compound, the methoxy group is in the para position relative to the nitrogen atom. This positioning maximizes its electron-donating resonance effect, significantly increasing the electron density on the aniline ring and, by extension, on the nitrogen atom. This heightened electron density enhances the nucleophilicity of the amine and influences the reactivity of the aromatic ring in electrophilic substitution reactions. The methoxy group is a common substituent in many natural products and approved drugs, where it can enhance binding to biological targets, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[4][5]
The Tolyl Group: A Dual Contributor of Electronic and Steric Effects
The p-tolyl group (a toluene molecule acting as a functional group) introduces both electronic and steric dimensions to the this compound structure.[6]
-
Electronic Effects: The methyl substituent on the phenyl ring of the tolyl group is an electron-donating group. It exerts its influence through two mechanisms:
-
Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon atoms of the aromatic ring, leading to a net donation of electron density through the sigma bond.
-
Hyperconjugation: The sigma electrons of the C-H bonds of the methyl group can overlap with the π-system of the aromatic ring, resulting in delocalization of electron density and stabilization of the ring.
Collectively, these effects increase the electron density on the tolyl-substituted ring, although to a lesser extent than the methoxy group on the other ring.[7]
-
-
Steric Effects: The tolyl group is bulkier than a simple phenyl group. This steric hindrance plays a crucial role in defining the molecule's three-dimensional conformation.[8] It influences the dihedral angle between the two aromatic rings and can restrict rotation around the C-N bonds. This conformational constraint can, in turn, affect the extent of electronic communication between the two rings and the accessibility of the nitrogen lone pair for chemical reactions. In diarylamine systems, steric hindrance can impact reaction rates and, in some cases, even alter reaction pathways.[9][10]
Synergistic Interactions and Their Impact on Molecular Properties
The combined presence of the methoxy and tolyl groups in this compound leads to a unique set of properties arising from their synergistic and sometimes opposing influences.
Electronic Architecture and Reactivity
The electron-donating nature of both substituents enriches the overall electron density of the molecule, particularly at the nitrogen atom and the ortho and para positions of both rings. This has several important consequences:
-
Enhanced Nucleophilicity: The nitrogen atom becomes a stronger nucleophile, making it more reactive towards electrophiles. This is a key consideration in reactions such as N-alkylation, N-arylation, and coordination with metal centers.
-
Activation towards Electrophilic Aromatic Substitution: Both rings are activated towards electrophilic attack. The methoxy-substituted ring is expected to be significantly more reactive due to the stronger electron-donating ability of the methoxy group compared to the methyl group.
-
Modulation of Basicity: The increased electron density on the nitrogen atom would suggest an increase in basicity compared to unsubstituted diphenylamine. However, the delocalization of the nitrogen lone pair into both aromatic rings counteracts this effect. The precise pKa value is a result of the balance between the electron-donating effects of the substituents and the delocalization of the lone pair.[11]
Spectroscopic Signatures
The electronic and structural features imparted by the methoxy and tolyl groups are reflected in the molecule's spectroscopic data.
| Spectroscopic Technique | Expected Observations and Interpretation |
| ¹H NMR | - The methoxy protons will appear as a singlet around 3.8 ppm. - The methyl protons of the tolyl group will appear as a singlet around 2.3 ppm. - The aromatic protons will exhibit complex splitting patterns, with those on the methoxy-substituted ring generally appearing at a higher field (lower ppm) due to increased electron density. |
| ¹³C NMR | - The carbon atom attached to the methoxy group will be significantly shielded (lower ppm) due to the strong electron-donating resonance effect. - The carbon atoms ortho and para to the methoxy and methyl groups will also show shielding. |
| IR Spectroscopy | - A characteristic N-H stretching vibration will be observed around 3400 cm⁻¹. - Strong C-O stretching bands for the aryl ether will be present around 1250 cm⁻¹. - Aromatic C-H and C=C stretching vibrations will also be prominent. |
| UV-Vis Spectroscopy | - The presence of the extended π-system and the electron-donating groups will lead to absorption bands in the UV region. The position and intensity of these bands are sensitive to the electronic structure and can be used to study charge-transfer interactions.[12] |
Conformational Analysis and Steric Implications
The steric bulk of the p-tolyl group influences the overall shape of the molecule. X-ray crystallographic studies of similar diarylamines have shown that the two aromatic rings are typically twisted with respect to each other, with a significant dihedral angle.[13] This twist is a compromise between maximizing π-conjugation (which would favor a planar conformation) and minimizing steric repulsion between the rings. This non-planar conformation can have significant implications for the molecule's ability to pack in a solid-state and its interactions with other molecules, such as in a drug-receptor binding pocket.
Experimental Protocols and Synthetic Considerations
The synthesis of this compound typically involves a nucleophilic aromatic substitution or a cross-coupling reaction. A common approach is the Buchwald-Hartwig amination.
Synthesis via Buchwald-Hartwig Amination
Reaction: 4-bromoanisole + p-toluidine → this compound
Protocol:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add 4-bromoanisole (1.0 equivalent) and p-toluidine (1.2 equivalents) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium is highly effective in catalyzing the formation of C-N bonds.
-
Phosphine Ligand: The ligand is crucial for stabilizing the palladium catalyst, preventing its decomposition, and facilitating the reductive elimination step.
-
Base: The base is required to deprotonate the amine, generating the active nucleophile. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its deactivation.
Applications and Future Directions
The structural and electronic features of this compound make it and its derivatives attractive candidates for various applications:
-
Medicinal Chemistry: The diarylamine scaffold is a privileged structure in drug discovery. The methoxy group can enhance metabolic stability and improve pharmacokinetic properties.[5] The tolyl group can be used to probe steric requirements in binding pockets and can be a site for further functionalization.
-
Materials Science: Substituted diarylamines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as building blocks for conductive polymers. The electron-rich nature of this compound makes it suitable for these applications.
-
Synthetic Intermediates: This compound can serve as a versatile intermediate for the synthesis of more complex molecules, such as triarylamines or heterocyclic compounds.
Future research could focus on further derivatization of this scaffold to fine-tune its properties for specific applications. For example, the introduction of electron-withdrawing groups could be used to modulate the electronic properties and create materials with different charge-transport characteristics.
Conclusion
The methoxy and tolyl groups in this compound are not merely passive substituents; they are active participants in defining the molecule's character. The methoxy group, through its powerful electron-donating resonance effect, significantly enhances the electron density of the system. The tolyl group contributes a more modest electronic donation while imposing important steric constraints. The interplay of these effects governs the molecule's reactivity, conformation, and spectroscopic properties. A thorough understanding of these fundamental principles is indispensable for researchers and scientists aiming to rationally design and synthesize novel diarylamine-based molecules for a wide range of applications in medicine, materials science, and beyond.
Visualizations
Caption: Electronic and steric effects of methoxy and p-tolyl groups.
Caption: Workflow for the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. proprep.com [proprep.com]
- 3. sampietro.faculty.polimi.it [sampietro.faculty.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolyl group - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. differencebetween.com [differencebetween.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. journaleras.com [journaleras.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-N-(p-tolyl)aniline
Prepared by a Senior Application Scientist
The primary audience for this guide includes researchers, chemists, and drug development professionals who may synthesize or utilize this compound. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Compound Identification and Hazard Assessment by Analogy
4-Methoxy-N-(p-tolyl)aniline is a secondary aromatic amine. Its structure incorporates both the 4-methoxyaniline and the N-aryl (p-tolyl) functionalities. The toxicological and safety profiles of aromatic amines are well-documented, with many compounds in this class exhibiting significant health hazards.[1][2][3] Therefore, it is imperative to handle this compound with the assumption that it carries hazards comparable to or greater than its constituent analogs.
Key Analogs for Hazard Assessment:
-
p-Anisidine (4-Methoxyaniline, CAS: 104-94-9): Classified as fatal if swallowed, in contact with skin, or if inhaled.[4][5][6][7][8] It is also known to cause damage to organs (specifically the blood) through prolonged or repeated exposure and is very toxic to aquatic life.[4][5][7]
-
p-Toluidine (4-Methylaniline, CAS: 106-49-0): Classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It is a suspected carcinogen and is also very toxic to aquatic life.[9]
Based on this data, a precautionary GHS classification for this compound is projected below.
Table 1: Projected GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Basis of Analogy |
| Acute Toxicity, Oral | Category 2/3 | H300/H301: Fatal or Toxic if swallowed | p-Anisidine, p-Toluidine[7][9] |
| Acute Toxicity, Dermal | Category 1/3 | H310/H311: Fatal or Toxic in contact with skin | p-Anisidine, p-Toluidine[7][9] |
| Acute Toxicity, Inhalation | Category 2/3 | H330/H331: Fatal or Toxic if inhaled | p-Anisidine, p-Toluidine[7][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (blood) | p-Anisidine[4][5][7] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | p-Toluidine[9] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | p-Anisidine, p-Toluidine[4][9] |
Toxicological Profile and Anticipated Health Hazards
Aromatic amines are readily absorbed through the skin, as well as via inhalation and ingestion.[1] The primary systemic risk associated with aniline and its derivatives is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to cyanosis (bluish discoloration of the skin) and can be life-threatening.
-
Acute Effects: Exposure may cause irritation to the eyes, skin, and respiratory system.[10] Systemic effects following absorption can include headache, dizziness, nausea, and cyanosis, indicating the onset of methemoglobinemia.[11] Immediate medical attention is critical in such cases.[4][5]
-
Chronic Effects: Prolonged or repeated exposure to aromatic amines may lead to chronic health issues. The primary concern is potential damage to the blood and blood-forming organs.[8][11] Furthermore, given the carcinogenicity classification of p-toluidine, this compound should be treated as a suspected human carcinogen.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the chemical at its source, minimizing the concentration of airborne contaminants in the broader laboratory environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[5][12]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[13]
-
Proximity to Safety Equipment: An eyewash station and emergency shower must be readily accessible and located close to the workstation.[5][14]
Personal Protective Equipment (PPE): Essential for Direct Handling
PPE is not a substitute for engineering controls but is critical for protecting personnel from direct contact during handling procedures.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the aromatic nature of the compound, nitrile gloves may offer limited protection. Thicker, chemical-resistant gloves (e.g., Viton® or laminate film) should be considered for prolonged handling or in case of a spill. Always consult the glove manufacturer's compatibility charts. Gloves must be inspected before use and changed immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[5][14] Standard safety glasses do not provide adequate protection.
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron and sleeves are recommended.[13] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][15]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.[5][13]
Experimental Protocol: Safe Handling Workflow
The following protocol outlines the essential steps for safely handling solid this compound in a laboratory setting. The core principle is the minimization of dust generation and containment of the material at all times.
Step-by-Step Methodology:
-
Preparation:
-
Don all required PPE as outlined in Section 3.2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood.
-
Place a plastic-backed absorbent liner on the floor of the fume hood to contain minor spills.
-
-
Weighing:
-
Tare the balance with a clean weigh boat.
-
Carefully open the container of this compound. Avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Do not pour directly from the main container.
-
Securely close the main container immediately after dispensing.
-
-
Transfer and Solubilization:
-
Carefully add the weighed solid to the reaction vessel or flask.
-
If making a solution, add the solvent slowly to the solid to avoid splashing.
-
Rinse the weigh boat with a small amount of solvent and transfer the rinsing to the vessel to ensure a complete transfer.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.
-
Dispose of the weigh boat, liner, and cleaning materials as hazardous waste.
-
Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.
-
Diagram: Safe Handling Workflow
Caption: Workflow for handling solid this compound.
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][14][15] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[14][15] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.[4][5]
-
Accidental Release/Spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated (use the fume hood if the spill is contained within it).
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][14] Do not create dust.[4][5]
-
Clean the spill area thoroughly.
-
-
Fire Fighting:
Diagram: Emergency Response Logic
Caption: Logic flow for responding to personal exposure incidents.
Storage and Disposal
Proper storage and disposal are critical for laboratory safety and environmental protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][14] The storage area should be secure and accessible only to authorized personnel.
-
Disposal: Dispose of waste material and empty containers in accordance with all applicable federal, state, and local regulations.[14][15] This compound should be treated as hazardous waste. Do not allow it to enter drains or the environment.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. echemi.com [echemi.com]
- 8. P-Anisidine or 4-Methoxyaniline Manufacturers, with SDS [mubychem.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methoxy-N-(p-tolyl)aniline via Buchwald-Hartwig Amination
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-Methoxy-N-(p-tolyl)aniline using the Buchwald-Hartwig amination. This document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Power of Palladium-Catalyzed C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where arylamine moieties are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these critical linkages.[2][3][4] Its development by Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized the synthesis of aryl amines, offering a milder and more general alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3]
This reaction's broad applicability stems from the continuous evolution of sophisticated catalyst systems, particularly the development of bulky and electron-rich phosphine ligands. These ligands are crucial for facilitating the key steps of the catalytic cycle, enabling the coupling of a wide array of aryl halides and sulfonates with diverse amine partners.[3][5]
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or sulfonate), forming a Pd(II) intermediate.[6][7][8] The reactivity of the aryl electrophile generally follows the trend: Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl.[9] However, with modern catalysts, even less reactive aryl chlorides can be effectively coupled.[8][10]
-
Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium center.
-
Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[8] The choice of base is critical and can influence the reaction rate and outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed.[9]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired arylamine product.[6][7][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-bromoanisole and p-toluidine.
Reactants:
-
4-Bromoanisole (Aryl Halide)
-
p-Toluidine (Amine)
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Formula | M.W. | Supplier | Notes |
| 4-Bromoanisole | C₇H₇BrO | 187.04 g/mol | Sigma-Aldrich | Reagent grade, use as received. |
| p-Toluidine | C₇H₉N | 107.15 g/mol | Sigma-Aldrich | Reagent grade, use as received. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 g/mol | Strem Chemicals | Palladium source. |
| XPhos | C₃₃H₄₇P | 486.69 g/mol | Strem Chemicals | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 g/mol | Acros Organics | Strong, non-nucleophilic base. |
| Toluene | C₇H₈ | 92.14 g/mol | Fisher Scientific | Anhydrous, degassed. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and p-toluidine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Key Considerations and Field-Proven Insights
-
Catalyst and Ligand Selection: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich monophosphine ligands like XPhos are highly effective for coupling a broad range of substrates.[11] The palladium source, Pd₂(dba)₃, is a common and effective precatalyst.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in this reaction.[9] It is important to use a stoichiometric amount of base to facilitate the deprotonation of the amine.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene is a common solvent for these reactions, although others like dioxane or THF can also be used.[10][12]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so it is critical to perform the reaction under an inert atmosphere (argon or nitrogen).[10]
-
Troubleshooting: If the reaction is sluggish or fails, consider the following:
-
Catalyst activity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly.
-
Purity of reagents: Impurities in the starting materials or solvent can poison the catalyst.
-
Inefficient stirring: In heterogeneous mixtures, vigorous stirring is necessary to ensure proper mixing.[9]
-
By following this detailed protocol and considering these key insights, researchers can confidently and reproducibly synthesize this compound, a valuable building block in various fields of chemical research and development.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 4-Methoxy-N-(p-tolyl)aniline in Modern Organic Synthesis
Introduction: The Strategic Value of Diaryl-amines
4-Methoxy-N-(p-tolyl)aniline is a diarylamine, a class of organic compounds characterized by a nitrogen atom connected to two aryl groups. These structures are not merely simple intermediates; they are pivotal building blocks in a multitude of high-value applications, including pharmaceuticals, materials science, and agrochemicals. Diphenylamines and their derivatives are known to be crucial precursors for acridine-based compounds and exhibit important biological activities and antioxidant properties.[1] The specific substitution pattern of this compound—featuring an electron-donating methoxy group on one ring and a methyl group on the other—imparts distinct electronic properties and steric features that can be strategically exploited in synthetic design.
This guide provides an in-depth exploration of the primary applications of this compound in organic synthesis, focusing on the underlying principles, field-proven protocols, and mechanistic causality behind its use.
| Compound Property | Value | Source |
| IUPAC Name | N-(4-methoxyphenyl)-4-methylaniline | |
| CAS Number | 39253-43-5 | [2] |
| Molecular Formula | C₁₄H₁₅NO | |
| Molecular Weight | 213.28 g/mol | [2] |
Core Application I: Synthesis via Palladium-Catalyzed Cross-Coupling
The most significant context for this compound in modern synthesis is as a target molecule for C-N bond formation, overwhelmingly accomplished via the Buchwald-Hartwig Amination. This reaction has revolutionized the synthesis of aryl amines by offering a versatile and efficient alternative to harsher, traditional methods.[3] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[3][4]
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance within its catalytic cycle, driven by the choice of palladium precursor, a sterically hindered, electron-rich phosphine ligand, and a suitable base.
-
Causality of Ligand Choice : The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) was a watershed moment for this reaction.[5][6] These ligands serve multiple critical functions: they stabilize the palladium catalyst, enhance the rate of the initial oxidative addition step, and, most importantly, facilitate the final, often rate-limiting, reductive elimination step to release the diarylamine product and regenerate the Pd(0) catalyst.[6]
-
Role of the Base : A strong, non-nucleophilic base, such as sodium or potassium tert-butoxide (NaOt-Bu or KOt-Bu), is essential.[4][5] Its primary role is to deprotonate the amine (or the amine-palladium complex), forming a more nucleophilic amide that readily engages in the catalytic cycle. For electron-rich aryl halides, a stronger base is often required to drive the reaction forward.[5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the title compound from p-anisidine and 4-bromotoluene, adapted from general procedures for palladium-catalyzed C-N coupling.[5][7]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add p-anisidine (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), and potassium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.
Core Application II: Precursor for N-Heterocycle Synthesis
Diarylamines are valuable precursors for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and functional materials.[8][9] this compound can be envisioned as a substrate for intramolecular cyclization reactions to generate carbazole frameworks.
Synthetic Strategy: Oxidative C-H/C-H Coupling
A powerful strategy for forming carbazoles from diarylamines is palladium-catalyzed intramolecular C-H/C-H cross-coupling. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. The reaction typically involves a high-valent palladium catalyst that facilitates the direct coupling of two C-H bonds on the adjacent aryl rings.
Caption: Proposed workflow for carbazole synthesis.
Proposed Protocol: Synthesis of a Methoxy-Methyl-Carbazole
This protocol is a generalized procedure based on established methods for palladium-catalyzed intramolecular C-H arylation of diarylamines.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃) or Benzoquinone as oxidant
-
Pivalic acid (PivOH)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or DMA)
Procedure:
-
Reactor Setup: In a sealed reaction tube, combine this compound (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), the oxidant (e.g., Ag₂CO₃, 1.0 mmol, 2.0 equiv), and pivalic acid (0.25 mmol, 0.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (2.5 mL).
-
Reaction: Seal the tube tightly and heat the mixture to 120-140 °C for 24-48 hours.
-
Workup: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through Celite to remove insoluble materials.
-
Purification: Concentrate the filtrate and purify the resulting crude product via flash column chromatography on silica gel to isolate the desired carbazole derivative.
Core Application III: Monomer for Functional Polymer Synthesis
Aniline and its derivatives are well-known monomers for producing electroactive and functional polymers.[10] The unique structure of this compound makes it an attractive candidate for creating novel polymers with tailored properties. A recently developed method involves the polymerization of phenylamines with a disulfide transfer reagent (sulfur monochloride, S₂Cl₂) to create poly[N,N-(phenylamino)disulfides].[11] These polymers feature a unique, conjugated backbone composed entirely of nitrogen and sulfur atoms.[11]
Polymerization Rationale
The reaction is a step-growth condensation polymerization. The sulfur monochloride acts as a linker, reacting with the secondary amine of the diarylamine monomer. The electronic properties of the aryl substituents (methoxy and methyl groups) are expected to directly influence the electronic and optical properties (i.e., color and conductivity) of the resulting polymer.[11]
Caption: Workflow for synthesizing a poly(aminodisulfide).
Protocol: Synthesis of Poly[N-(4-methoxyphenyl)-N-(p-tolyl)amino disulfide]
This protocol is adapted from the general procedure for synthesizing poly[N,N-(phenylamino)disulfides].[11]
Materials:
-
This compound
-
Sulfur monochloride (S₂Cl₂)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a pressure-equalizing addition funnel, dissolve S₂Cl₂ (10 mmol) in anhydrous DCM (10 mL).
-
Monomer Preparation: In the addition funnel, dissolve this compound (10 mmol) and freshly distilled TEA (22 mmol, 2.2 equiv) in anhydrous DCM (10 mL).
-
Reaction Initiation: Purge the entire system with an inert gas. Cool the Schlenk flask containing the S₂Cl₂ solution to -90 °C using an acetone/liquid N₂ bath.
-
Monomer Addition: Slowly add the monomer solution from the addition funnel to the cooled, stirred S₂Cl₂ solution over a period of 20-30 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring for an additional 60-90 minutes.
-
Workup: Quench the reaction by adding methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexanes).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum to yield the final polymer. Characterize the polymer using GPC (for molecular weight) and UV-Vis spectroscopy (for optical properties).
References
- 1. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities [mdpi.com]
- 9. Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sbpmat.org.br [sbpmat.org.br]
- 11. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Methoxy-N-(p-tolyl)aniline in Modern Pharmaceutical Synthesis
Application Note & In-Depth Protocols for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary pharmaceutical development, the efficient and robust synthesis of active pharmaceutical ingredients (APIs) is paramount. The selection of key intermediates can profoundly impact the overall success of a synthetic campaign, influencing yield, purity, and scalability. This document provides a comprehensive guide to the strategic use of 4-Methoxy-N-(p-tolyl)aniline as a pivotal intermediate in the synthesis of complex pharmaceutical agents, with a particular focus on its application in the development of targeted cancer therapies. Through an exploration of its synthesis and its role in the construction of tyrosine kinase inhibitors, this guide will offer both theoretical insights and practical, field-tested protocols.
Introduction: The Significance of Diaryl-amines in Medicinal Chemistry
Diaryl-amine moieties are a cornerstone of many clinically significant pharmaceuticals. Their structural rigidity, coupled with their ability to participate in crucial hydrogen bonding and π-stacking interactions within biological targets, makes them a privileged scaffold in drug design. This compound, with its specific substitution pattern, offers a versatile platform for the elaboration of complex molecular architectures. The methoxy group can serve as a hydrogen bond acceptor and influence the electronic properties of the aromatic system, while the tolyl group provides a point for further functionalization or can contribute to favorable hydrophobic interactions. This unique combination of features has led to its emergence as a key building block in the synthesis of a new generation of targeted therapeutics.
Synthesis of the Intermediate: this compound
The efficient construction of the C-N bond in diaryl-amines is a well-explored area of organic synthesis. Two of the most powerful and widely adopted methods for the synthesis of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methodologies often depends on factors such as substrate scope, functional group tolerance, and cost considerations.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its broad applicability and milder reaction conditions compared to traditional methods.[1][2] This protocol details a reliable method for the synthesis of this compound using this powerful cross-coupling reaction.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.
-
Reagent Addition: Add p-anisidine (1.0 eq) and 4-bromotoluene (1.2 eq) to the flask, followed by anhydrous toluene.
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-24 hours |
Protocol 2: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers and amines, typically employing copper catalysts.[3][4] While it often requires higher temperatures than the Buchwald-Hartwig amination, modern advancements with ligands have made it a viable and cost-effective alternative.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for Ullmann Condensation.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add p-anisidine (1.2 eq) and 4-iodotoluene (1.0 eq) to the flask, followed by dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter and concentrate the organic phase in vacuo. Purify the residue by column chromatography on silica gel to yield the desired product.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Reaction Time | 24-48 hours |
Application in Pharmaceutical Synthesis: Case Studies
The strategic importance of this compound is best illustrated through its application in the synthesis of life-saving medications. Below are two case studies detailing its use in the production of well-known tyrosine kinase inhibitors.
Case Study 1: Synthesis of Nilotinib
Nilotinib is a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[5][6] The synthesis of Nilotinib involves the coupling of a pyrimidine-containing fragment with an aniline derivative, where this compound can be a precursor to a key intermediate.
Retrosynthetic Analysis and the Role of the Intermediate:
A key step in many reported syntheses of Nilotinib is the formation of an amide bond between 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.[7] While this compound is not directly incorporated, its structural motif is present in the final drug, and analogous diaryl-amine formations are central to the synthesis of related compounds and potential new analogues.[8] The synthesis of the core 4-methyl-3-aminobenzoic acid derivatives often starts from precursors that are structurally related to the title intermediate.
Case Study 2: Synthesis of Ponatinib
Ponatinib is a multi-targeted tyrosine kinase inhibitor effective against CML, including cases with the T315I mutation.[9][10] The synthesis of Ponatinib provides a direct example of the utility of a substituted aniline in a crucial amide bond formation step.
Synthetic Workflow Involving a Key Amide Coupling:
The final step in the synthesis of Ponatinib is typically an amide coupling between 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid and 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[11][12] The aniline moiety in this latter fragment is analogous in reactivity to this compound, highlighting the importance of substituted anilines in the final assembly of such complex molecules.
General Protocol for Amide Bond Formation (Illustrative):
Reaction Scheme:
Experimental Workflow Diagram:
Caption: General Workflow for Amide Coupling in API Synthesis.
Detailed Protocol (General):
-
Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add the coupling agent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq). Stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the substituted aniline (e.g., a derivative of this compound, 1.05 eq) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by extraction with an appropriate organic solvent. The crude product is then purified by crystallization or column chromatography to yield the final API.
Conclusion and Future Perspectives
This compound and structurally related diaryl-amines are indispensable intermediates in the synthesis of a growing number of pharmaceuticals. The robust and scalable methods for their synthesis, such as the Buchwald-Hartwig amination and Ullmann condensation, provide medicinal chemists with reliable access to these valuable building blocks. As the demand for more targeted and effective therapies continues to grow, the strategic application of such well-defined intermediates will remain a critical component of successful drug development programs. Further research into more sustainable and efficient catalytic systems for the synthesis of these compounds will undoubtedly contribute to the advancement of pharmaceutical manufacturing.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN103694176B - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 8. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]
The Synthesis of N-Arylaminothiophenes via Buchwald-Hartwig Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Arylaminothiophenes
N-Arylaminothiophene scaffolds are privileged structures in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding have led to their incorporation into a multitude of biologically active compounds and functional organic materials. The development of robust and versatile synthetic methodologies to access these compounds is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful tool for the construction of C–N bonds, offering a significant improvement over classical methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This guide provides an in-depth exploration of the application of the Buchwald-Hartwig coupling for the synthesis of N-arylaminothiophenes, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Mechanistic Overview: The Palladium-Catalyzed C–N Bond Formation
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[2][3] The generally accepted mechanism consists of three key steps: oxidative addition, aminolysis and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, a halothiophene or an aryl halide). This step forms a Pd(II) intermediate.
-
Aminolysis and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly influence the reaction outcome.
-
Reductive Elimination: The final step involves the formation of the desired C–N bond through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
dot digraph "Buchwald-Hartwig Catalytic Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [shape=oval]; "Pd(II) Amido Complex" [shape=oval]; "Product Complex" [shape=oval, style=dashed];
"Pd(0)L" -> "Oxidative Addition Complex" [label=" Oxidative\n Addition\n (Ar-X)"]; "Oxidative Addition Complex" -> "Pd(II) Amido Complex" [label=" Amine Coordination\n & Deprotonation\n (R2NH, Base)"]; "Pd(II) Amido Complex" -> "Product Complex" [label=" Reductive\n Elimination"]; "Product Complex" -> "Pd(0)L" [label=" Product\n Release\n (Ar-NR2)", style=dashed];
{rank=same; "Pd(0)L"; "Product Complex"} } caption: "Simplified Catalytic Cycle of the Buchwald-Hartwig Amination."
Core Components of the Reaction: A Guide to Rational Selection
The success of the Buchwald-Hartwig coupling for the synthesis of N-arylaminothiophenes hinges on the judicious selection of several key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precursors: Pd(0) vs. Pd(II)
Both Pd(0) and Pd(II) sources can be effectively employed in the Buchwald-Hartwig amination.[4]
-
Pd(0) sources , such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), are directly active in the catalytic cycle.
-
Pd(II) sources , like Pd(OAc)₂ (palladium(II) acetate), require an in situ reduction to the active Pd(0) species. This reduction is often facilitated by the phosphine ligand or the amine present in the reaction mixture.
While both are effective, pre-formed Pd(0) complexes or specialized pre-catalysts can sometimes offer better reproducibility and activity, especially for challenging substrates.
The Crucial Role of Ligands
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the synthesis of N-arylaminothiophenes, several classes of phosphine ligands have proven effective.
-
Bidentate Phosphine Ligands: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) are widely used.[2][5] Xantphos, with its large bite angle, is particularly effective in promoting reductive elimination and preventing the formation of undesired side products.
-
Bulky Monodentate Biaryl Phosphine Ligands: A significant advancement in the field came with the development of bulky, electron-rich monophosphine ligands by the Buchwald group. Ligands like XPhos, SPhos, and RuPhos have demonstrated exceptional activity for a broad range of substrates, including heteroaryl halides.[3]
| Ligand | Structure | Key Features |
| Xantphos | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | Large bite angle, promotes reductive elimination. |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Chiral, effective for a range of couplings. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky and electron-rich, high activity for challenging substrates. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos, excellent for heteroaryl couplings. |
The Impact of the Base
The base plays a dual role in the Buchwald-Hartwig amination: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the catalyst. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that are effective for a wide range of amines. However, their high basicity can be incompatible with sensitive functional groups.
-
Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are preferred.[6] These bases are often used in combination with more active catalyst systems.
Solvent Selection
The choice of solvent is crucial for ensuring the solubility of all reaction components and for achieving the desired reaction temperature.
-
Aprotic Polar Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are the most commonly used solvents for Buchwald-Hartwig aminations. Toluene is often preferred for higher temperature reactions.
-
Green Solvents: Efforts to develop more environmentally friendly protocols have led to the exploration of alternative solvents, including water and solvent-free conditions in some cases.[7]
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-aminothiophene
This protocol describes the coupling of 3-aminothiophene with 4-bromoanisole using a Pd(OAc)₂/Xantphos catalyst system and a weak base.
Materials:
-
3-Aminothiophene (1.0 mmol, 1.0 equiv)
-
4-Bromoanisole (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-aminothiophene, 4-bromoanisole, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-3-aminothiophene.
Protocol 2: Synthesis of 2-(N-phenylamino)-5-bromothiophene
This protocol details the coupling of 2,5-dibromothiophene with aniline, demonstrating a selective mono-amination.
Materials:
-
2,5-Dibromothiophene (1.0 mmol, 1.0 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 2,5-dibromothiophene and aniline.
-
Add anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 8-16 hours.
-
Monitor the reaction for the consumption of aniline by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to isolate 2-(N-phenylamino)-5-bromothiophene.
Troubleshooting and Considerations for Thiophene Substrates
The presence of the sulfur atom in the thiophene ring can present unique challenges in palladium-catalyzed reactions.
-
Catalyst Poisoning: Sulfur-containing compounds are known to be potential poisons for palladium catalysts.[1][8] The lone pair of electrons on the sulfur atom can coordinate to the palladium center, leading to catalyst deactivation. To mitigate this, the use of more electron-rich and sterically hindered ligands, such as the biaryl phosphines, is often beneficial. These ligands can form more stable and active palladium complexes that are less susceptible to poisoning.
-
Side Reactions: In some cases, side reactions such as hydrodehalogenation of the halothiophene or dimerization of the starting materials can occur. Careful optimization of the reaction conditions, including the choice of ligand, base, and temperature, is crucial to minimize these undesired pathways.
-
Regioselectivity: When using di- or poly-halothiophenes, controlling the regioselectivity of the amination can be a challenge. The relative reactivity of the different C-X bonds can be influenced by electronic and steric factors. Sequential coupling strategies may be necessary to achieve the desired substitution pattern.
Characterization of N-Arylaminothiophenes
The synthesized N-arylaminothiophenes should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the amino group.[9][10]
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-arylaminothiophenes. By carefully selecting the catalyst system, base, and reaction conditions, a wide range of these valuable compounds can be prepared in good to excellent yields. Understanding the mechanistic nuances and potential challenges associated with thiophene-containing substrates is key to the successful application of this powerful synthetic tool in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Synthesis of 4-Methoxy-N-(p-tolyl)aniline: A Guide to Catalyst and Ligand Selection
Introduction: The Significance of Diaryl-amines in Modern Chemistry
The synthesis of diaryl-amines, such as 4-Methoxy-N-(p-tolyl)aniline, is of paramount importance in the fields of medicinal chemistry, materials science, and drug development. These structural motifs are integral components of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The carbon-nitrogen (C-N) bond is a cornerstone of organic chemistry, and the ability to form it efficiently and selectively is a key measure of synthetic utility. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, largely supplanting harsher, more traditional methods like the Ullmann condensation.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of catalysts and ligands for the successful synthesis of this compound via the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and present data to guide your experimental design.
Theoretical Framework: The Buchwald-Hartwig Catalytic Cycle and the Imperative of Ligand Design
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[1] The catalytic cycle, a nuanced interplay of elementary organometallic steps, is the key to understanding how to optimize this transformation.
A simplified representation of the catalytic cycle is as follows:
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The efficiency of each step in this cycle—oxidative addition, amine coordination, deprotonation, and reductive elimination—is profoundly influenced by the choice of the phosphine ligand (L) coordinated to the palladium center. The development of bulky, electron-rich phosphine ligands by the Buchwald and Hartwig groups revolutionized the field, enabling the coupling of a wide range of substrates under milder conditions.[1][3]
For the synthesis of this compound, both reactants are relatively electron-rich, which can present its own set of challenges. The key is to select a ligand that promotes a high rate of reductive elimination to outcompete potential side reactions.
Catalyst and Ligand Selection: A Data-Driven Approach
The choice of palladium precursor and ligand is critical for a successful Buchwald-Hartwig amination. While a vast array of catalysts and ligands are available, for the coupling of an electron-rich aniline (4-methoxyaniline) with an electron-neutral to slightly electron-rich aryl halide (p-tolyl halide), certain classes of ligands have demonstrated superior performance.
| Catalyst/Precatalyst | Ligand | Key Attributes | Typical Substrates | Reference |
| Pd(OAc)₂ | BINAP | Bidentate, good for primary amines and aryl iodides. | Aryl iodides/triflates with primary amines. | [1][4] |
| Pd₂(dba)₃ | XPhos | Bulky, electron-rich monophosphine; highly active. | Broad scope, including hindered substrates. | [2] |
| Pd₂(dba)₃ | RuPhos | Bulky, electron-rich monophosphine; excellent for secondary amines. | Secondary amines with aryl chlorides. | [2] |
| Pd₂(dba)₃ | BrettPhos | Very bulky and electron-donating; excellent for challenging couplings. | Aryl mesylates and selective monoarylation. | [2] |
For the synthesis of this compound, a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor can be used. The choice of ligand is paramount. While older generation ligands like BINAP can be effective, more modern, sterically hindered biaryl phosphine ligands such as XPhos or RuPhos often provide higher yields and faster reaction times.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a robust starting point for the synthesis of this compound, based on established procedures for similar diarylamine syntheses.
Materials:
-
4-Iodotoluene (or 4-bromotoluene) (1.0 equiv)
-
4-Methoxyaniline (p-anisidine) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
Figure 2: Experimental Workflow for the Synthesis of this compound.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (0.02 equivalents), BINAP (0.03 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants: To the flask, add 4-iodotoluene (1.0 equivalent) and 4-methoxyaniline (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or bubble with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use freshly opened reagents. |
| Suboptimal ligand | Screen other ligands, such as XPhos or RuPhos, which may be more effective. | |
| Insufficiently strong base | Ensure NaOtBu is fresh and has been handled under inert conditions. | |
| Formation of side products | Reductive dehalogenation | Use a more electron-rich ligand to promote faster reductive elimination. |
| Homocoupling of aniline | Lower the reaction temperature slightly and ensure a slight excess of the amine. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of diaryl-amines like this compound. The success of this reaction is highly dependent on the judicious selection of the palladium catalyst and, most importantly, the phosphine ligand. By understanding the underlying catalytic cycle and leveraging the extensive research in ligand development, researchers can confidently and efficiently synthesize these valuable compounds. The protocol provided herein serves as a robust starting point, and with careful execution and a willingness to optimize, it can be adapted to a wide range of related substrates.
References
purification of 4-Methoxy-N-(p-tolyl)aniline by column chromatography or recrystallization
Introduction
4-Methoxy-N-(p-tolyl)aniline, a diarylamine derivative, is a crucial intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1] The purity of this compound is paramount to ensure the desired reactivity, yield, and safety profile of the final products. This document provides detailed protocols for the two primary methods for the purification of this compound: recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.
Diarylamines, such as this compound, are typically synthesized through N-arylation reactions, which can result in side products and unreacted starting materials.[2][3] Common impurities may include starting materials like p-anisidine and a p-tolyl halide, or byproducts from side reactions. Effective purification is therefore a critical step in the overall synthetic workflow.
This guide is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the underlying scientific principles to empower effective and efficient purification.
Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Selecting the Optimal Recrystallization Solvent
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The "like dissolves like" principle is a useful starting point.[4] this compound is a moderately polar molecule. Therefore, solvents with moderate polarity are likely to be good candidates.
Table 1: Solubility Characteristics of this compound and Related Compounds
| Solvent | Polarity Index | Expected Solubility of this compound | Comments |
| Water | 10.2 | Very Low | The hydrophobic aromatic rings limit solubility. |
| Ethanol | 5.2 | High | Good potential for recrystallization, possibly in a mixed solvent system. |
| Methanol | 6.6 | High | Similar to ethanol, good solubility.[4] |
| Acetone | 5.1 | High | May be too good of a solvent, leading to low recovery. |
| Hexane | 0.1 | Low | Good for precipitating the compound from a more polar solvent. |
| Toluene | 2.4 | Moderate | A potential candidate for single-solvent recrystallization. |
| Dichloromethane | 3.1 | High | Often used for initial dissolution before adding a less polar solvent. |
Based on solubility principles and experimental data for similar aromatic amines, a mixed solvent system often provides the best results for compounds like this compound. A common and effective approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
Step-by-Step Recrystallization Protocol
This protocol utilizes a dichloromethane/pentane solvent system, a common choice for purifying diarylamines.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm dichloromethane. Start with a small volume and add more solvent in small portions until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Heat the solution gently for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal. This step must be performed rapidly to prevent premature crystallization.
-
Inducing Crystallization: While gently swirling the warm filtrate, slowly add pentane (the "poor" solvent) dropwise until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.
-
Crystal Growth: Add a few drops of dichloromethane to redissolve the initial precipitate and obtain a clear solution. Cover the flask with a watch glass and allow it to cool slowly to room temperature. For optimal crystal growth, the flask can be placed in an insulated container to slow the cooling process further.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold pentane to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
Troubleshooting Recrystallization
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or the cooling rate being too fast. Reheat the solution, add more of the "good" solvent, and allow it to cool more slowly.
-
No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Low Recovery: This can be caused by using too much solvent or not allowing sufficient time for crystallization at low temperatures.
Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[5] It is particularly useful for separating complex mixtures or when recrystallization is ineffective. For this compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective method.
Principles of Separation
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is nonpolar. Polar compounds will interact more strongly with the silica gel and therefore move down the column more slowly than nonpolar compounds. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column.
Developing the Eluent System with Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal eluent system using Thin-Layer Chromatography (TLC).[5] TLC is a rapid and inexpensive method to screen different solvent mixtures.[5][6]
TLC Protocol:
-
Spotting: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto a TLC plate coated with silica gel.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen eluent. A good starting eluent for diarylamines is a mixture of hexane and ethyl acetate.
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the separated spots under a UV lamp.[5]
-
Optimization: The ideal eluent system will give the desired compound a retention factor (Rf) of approximately 0.3-0.4. Adjust the ratio of hexane to ethyl acetate to achieve this. Increasing the proportion of ethyl acetate will increase the polarity of the eluent and cause the spots to move further up the plate.
Table 2: Example TLC Eluent Systems for Aromatic Amines
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf of this compound |
| 95:5 | Low | Low (close to the baseline) |
| 90:10 | Moderate | 0.2 - 0.4 (Good for separation) |
| 80:20 | Higher | High (may be too close to the solvent front) |
Step-by-Step Column Chromatography Protocol
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the excess eluent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as the "dry loading" method and generally results in better separation.
-
Carefully add the silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant flow rate. A gentle pressure from a nitrogen line or an air pump can be applied to speed up the process (flash chromatography).
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions onto TLC plates and developing them in the same eluent system.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization of Purification Workflows
The following diagrams illustrate the generalized workflows for the purification of this compound.
Caption: Recrystallization Workflow Diagram.
Caption: Column Chromatography Workflow Diagram.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of a sample.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound may be irritating to the eyes, skin, and respiratory system.[1] Avoid direct contact.
-
Handle organic solvents with care, as they are often flammable and can be toxic.
Conclusion
The successful purification of this compound is a critical step in many synthetic applications. Both recrystallization and column chromatography are effective methods, and the choice between them will depend on the specific circumstances of the purification. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can consistently obtain high-purity material for their downstream applications.
References
- 1. chembk.com [chembk.com]
- 2. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-N-(p-tolyl)aniline
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methoxy-N-(p-tolyl)aniline. Diarylamines are crucial scaffolds in pharmaceuticals, natural products, and materials science.[1] However, their synthesis can present significant challenges, from low yields to problematic side reactions. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, with a primary focus on the widely adopted Buchwald-Hartwig amination reaction. Our goal is to empower you with the expertise to not only execute these reactions but to understand the causality behind each experimental choice, enabling rational optimization and robust results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods for forming the C-N bond required for this molecule. The most prominent are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1][2][3] This is often the preferred method due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to older methods.[1][4]
-
Ullmann Condensation: A copper-catalyzed reaction, typically requiring harsher conditions (high temperatures) than the Buchwald-Hartwig amination.[5][6] While classic Ullmann reactions are demanding, modern protocols using ligands can facilitate the reaction under milder conditions.[5][7]
-
Reductive Amination: This two-step, one-pot process involves the formation of an imine from an aldehyde (e.g., p-tolualdehyde) and an amine (e.g., p-anisidine), followed by in-situ reduction with an agent like sodium borohydride.[8][9][10]
Q2: Why is the Buchwald-Hartwig amination generally the preferred method?
The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for several reasons.[1] Its primary advantage lies in its remarkable versatility and functional group tolerance, which often eliminates the need for protecting groups.[1] The development of sophisticated phosphine ligands has enabled the coupling of a vast range of aryl halides (including challenging chlorides) and amines under conditions that are significantly milder than traditional methods like the Ullmann condensation.[1] This leads to cleaner reactions, higher yields, and a more predictable outcome for complex molecules.
Q3: What is the catalytic cycle for the Buchwald-Hartwig amination?
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Following coordination of the amine and deprotonation by a base, the resulting palladium-amido complex undergoes reductive elimination to release the desired arylamine product and regenerate the Pd(0) catalyst.[11]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem Area: Low or No Product Yield
Q: My reaction has failed or the yield is consistently below 20%. What are the most common culprits?
A: Low yield is a frequent issue that can often be traced back to a few key areas. One of the most common and easily overlooked reasons is the poor solubility of the inorganic base in the reaction solvent.[12]
Troubleshooting Steps:
-
Assess Reagent Quality:
-
Solvent: Ensure solvents are anhydrous and degassed. Ethereal solvents like dioxane and THF are common, but toluene is also highly effective.[12][13] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[11][12]
-
Base: The base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can degrade sensitive substrates.[11][12] Ensure the base is fresh and has been handled under inert conditions to prevent decomposition. Poor base quality or insolubility can completely halt the reaction.
-
Amine/Aryl Halide: Confirm the purity of your starting materials. Impurities can sometimes poison the catalyst.
-
-
Evaluate Catalyst System:
-
Precatalyst vs. In-Situ Generation: Using a pre-formed, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) is highly recommended over generating the active catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[11] Precatalysts provide more reliable and rapid generation of the active LPd(0) species.[11]
-
Ligand Choice: The ligand is paramount. For coupling p-toluidine with a 4-haloanisole, a biarylphosphine ligand is necessary. If you are using a less reactive aryl chloride, a bulky, electron-rich ligand like XPhos or BrettPhos is required to facilitate the difficult oxidative addition step.[1][14]
-
-
Check Reaction Parameters:
-
Temperature: Typical reaction temperatures are between 80-100 °C.[11] If your substrates are thermally sensitive, you may need to use a stronger base at a lower temperature. Conversely, challenging substrates may require higher heat.[15]
-
Stirring: Do not underestimate the importance of vigorous stirring. The inorganic base is often not fully soluble, and insufficient agitation can lead to poor mixing and low conversion.[11]
-
Problem Area: Side Reactions & Byproducts
Q: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this?
A: Hydrodehalogenation, where the halide is replaced by a hydrogen, is a common side reaction that competes with amination.[12] It can arise from β-hydride elimination from the palladium-amido intermediate, especially with primary amines.[1]
Corrective Actions:
-
Ligand Selection: This is often a ligand-dependent issue.[12] Bulky, electron-donating biaryl phosphine ligands are designed to promote the rate of reductive elimination relative to β-hydride elimination.[1] If you are observing this side reaction, screening different ligands (e.g., moving from a first-generation ligand to one like BrettPhos) can be highly effective.
-
Base Choice: While a strong base is needed, an excessively strong base or poor stoichiometry can sometimes exacerbate side reactions. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.[12]
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) is standard, but a large excess should be avoided as it can sometimes promote side pathways.
Q: My reaction with 4-chloroanisole is extremely slow. What should I do?
A: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination because the C-Cl bond is strong, making the initial oxidative addition step difficult and often rate-limiting.[12][16]
Optimization Strategy:
-
Switch to a Specialized Ligand: Standard phosphine ligands are often ineffective for aryl chlorides. You must use a highly active, electron-rich, and sterically hindered biaryl phosphine ligand. The "Phos" family of ligands were developed specifically for this purpose.
-
Use a Potent Precatalyst: Combine your specialized ligand with a modern precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalyst.
-
Ensure a Strong Base: A strong base like NaOtBu or LHMDS is typically required to drive the catalytic cycle with aryl chlorides.[11][12]
Q: I am using 4-iodoanisole, which should be reactive, but the reaction stalls. Why?
A: While the C-I bond is weak and undergoes oxidative addition readily, aryl iodides can be problematic in Buchwald-Hartwig reactions. The iodide anion generated during the reaction can act as an inhibitor by forming off-cycle, inactive palladium complexes, effectively poisoning the catalyst.[11][15]
Troubleshooting Steps:
-
Change the Aryl Halide: The simplest solution is often to switch from the aryl iodide to the corresponding aryl bromide. In Buchwald-Hartwig amination, the reactivity order is often Ar-Br > Ar-Cl > Ar-I, contrary to what is seen in many other cross-coupling reactions.[11]
-
Ligand Modification: Some bidentate ligands were initially developed to prevent the formation of inactive palladium iodide dimers and may show improved performance.[1] Screening different ligand classes may reveal one that is less susceptible to iodide inhibition.
Protocols and Data Summaries
General Experimental Protocol for this compound Synthesis
Note: This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates and scales.
-
Preparation: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add p-toluidine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.2 M).
-
Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the aryl halide is consumed.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench with water.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Table 1: Recommended Starting Conditions for Optimization
| Component | Recommendation | Typical Loading/Equivalents | Rationale & Notes |
| Aryl Halide | Aryl Bromide | 1.0 equiv. | Generally provides the best balance of reactivity and minimal side reactions.[11] |
| Amine | p-Toluidine | 1.1 - 1.2 equiv. | A slight excess drives the reaction to completion. |
| Pd Source | Buchwald G3/G4 Precatalyst | 1 - 2 mol% | Air-stable and provides reliable, rapid activation of the catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | 1.1 - 1.2 x Pd loading | Bulky biaryl phosphines are highly active for this class of transformation. |
| Base | NaOtBu or K₃PO₄ | 1.4 - 2.0 equiv. | NaOtBu is strong and effective; K₃PO₄ is a milder alternative for sensitive substrates.[11][12] |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Toluene is a common and effective choice; ensure it is anhydrous and degassed.[12][17] |
| Temperature | 80 - 110 °C | - | Higher temperatures may be needed for less reactive substrates like aryl chlorides.[11] |
Table 2: Solvent and Base Selection Guide
| Solvent | Class | Properties & Considerations |
| Toluene / Xylene | Aromatic | High boiling point, good balance of solubility for many substrates. Very commonly used.[13][17] |
| 1,4-Dioxane | Ether | Frequently used but is a high-impact solvent that should be avoided if possible for greener chemistry.[17] |
| THF / 2-MeTHF | Ether | Lower boiling points. 2-MeTHF is a greener alternative to THF. |
| t-Amyl alcohol | Alcohol | Can be effective, especially in certain catalyst systems. |
| Base | pKaH | Properties & Considerations |
| NaOtBu | ~19 | Very common and highly effective for a wide range of substrates. Can cause decomposition of base-sensitive functional groups.[11][12] |
| LHMDS | ~26 | Very strong, non-nucleophilic base. Also effective but can be aggressive. |
| K₃PO₄ | ~12.3 | Weaker inorganic base. Good for substrates with sensitive functional groups but often requires higher reaction temperatures.[12] |
| Cs₂CO₃ / K₂CO₃ | ~10.3 | Mild carbonate bases, suitable for sensitive substrates but may result in slower reaction rates. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 10. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Buchwald-Hartwig Amination of p-Anisidine
Welcome to the technical support center for the Buchwald-Hartwig amination, with a specific focus on reactions involving p-anisidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-rich aniline. Here, we will dissect common side reactions, troubleshoot suboptimal results, and provide a framework for rational reaction optimization.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for constructing C-N bonds.[1] However, the success of this palladium-catalyzed cross-coupling reaction is highly dependent on a synergistic interplay between the catalyst, ligand, base, and solvent.[2] The electron-donating nature of the methoxy group in p-anisidine introduces specific challenges that require careful consideration to mitigate side reactions and achieve high yields.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems encountered during the Buchwald-Hartwig amination of p-anisidine. Each issue is presented with potential causes and actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Conversion of Starting Materials
A stalled reaction is a frequent challenge. Before assuming catalyst death, a systematic evaluation of the reaction parameters is crucial.
Potential Causes & Solutions
| Cause | Scientific Rationale & Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[3] Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or use a well-defined precatalyst (e.g., a G3 or G4 palladacycle) that rapidly generates the active catalyst upon exposure to a base.[3] |
| Suboptimal Ligand | The ligand's steric and electronic properties are critical for promoting oxidative addition and reductive elimination.[4] For an electron-rich amine like p-anisidine, a bulky, electron-rich biarylphosphine ligand is often required to facilitate the reductive elimination step.[4][5] Solution: Screen a panel of ligands. Start with broadly applicable ligands like XPhos or RuPhos, and consider others like BrettPhos for challenging couplings.[6] |
| Inappropriate Base | The base's strength and solubility are paramount.[7] It must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause substrate decomposition.[8][9] In nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex.[7][10] Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] If substrate sensitivity is an issue, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[11] |
| Poor Solvent Choice | The solvent influences the solubility of the base and the stability of catalytic intermediates.[7] Solution: Toluene and dioxane are standard non-polar solvents.[12] For certain systems, polar aprotic solvents like DMF can be effective, but be aware that in polar solvents, the base can sometimes form an overly stable complex with palladium, hindering catalysis.[7][10] |
| Aryl Chloride Inactivity | Aryl chlorides are less reactive than bromides or iodides and require more forcing conditions for oxidative addition.[12] Solution: Employ a catalyst system specifically designed for aryl chlorides, which typically involves more electron-rich and sterically hindered phosphine ligands.[11][12] Increasing the reaction temperature is often necessary.[11] |
Issue 2: Significant Formation of Hydrodehalogenation Byproduct
The replacement of the halide on the aryl halide with a hydrogen atom is a common side reaction.
Scientific Rationale
Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination.[1][13] This pathway is more prevalent with primary amines.[1]
Troubleshooting Protocol
-
Ligand Modification: Employ more sterically hindered ligands. The bulkier environment around the palladium center can disfavor the conformation required for β-hydride elimination.[14]
-
Base Selection: The choice of base can influence the rate of competing pathways. While a strong base is needed, an excessively strong base or high concentrations can sometimes promote side reactions. Evaluate different alkoxides or carbonate bases.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often suppress side reactions that have a higher activation energy.[11]
Issue 3: Observation of Aryl-Aryl Homocoupling Products
The formation of a biaryl species from the aryl halide starting material can consume the substrate and complicate purification.
Scientific Rationale
Homocoupling can arise from several pathways, including the reaction of two aryl-palladium(II) intermediates. This is often more problematic with electron-rich aryl halides.
Mitigation Strategies
-
Control Catalyst Loading: Using the minimum effective catalyst loading can disfavor bimolecular side reactions.
-
Optimize Ligand-to-Metal Ratio: An appropriate excess of ligand can help ensure the palladium center remains monoligated with the desired phosphine, suppressing pathways that lead to homocoupling.
-
Use a Pre-catalyst: Well-defined precatalysts can help ensure the rapid and clean generation of the active monoligated Pd(0) species, minimizing side reactions that can occur during the initial catalyst activation phase.[3]
Frequently Asked Questions (FAQs)
Q1: Why is p-anisidine considered a challenging substrate for Buchwald-Hartwig amination?
p-Anisidine is an electron-rich aniline due to the electron-donating methoxy group. While this enhances its nucleophilicity, it can make the final reductive elimination step of the catalytic cycle slower. The electron-rich nature of the resulting diarylamine product can hinder its dissociation from the palladium center.
Q2: What is the best "go-to" catalyst system for coupling with p-anisidine?
There is no single "best" system, as the optimal conditions depend on the specific aryl halide. However, a good starting point is a combination of a Pd(II) precatalyst (like a G3 or G4 palladacycle) with a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos or RuPhos, and NaOtBu as the base in a solvent like toluene or dioxane.[6][11]
Q3: My reaction turns a very dark, black color, and then stalls. What does this indicate?
The formation of black palladium(0) precipitate ("palladium black") indicates catalyst decomposition. This can be caused by:
-
High Temperatures: Running the reaction at too high a temperature can lead to catalyst agglomeration.
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal can precipitate. This can be an issue if the ligand is not bulky enough or if the reaction temperature is too high.
-
Incomplete Complex Formation: If using a Pd(0) source like Pd₂(dba)₃ and a separate ligand, ensure they are pre-stirred to allow for complex formation before adding the other reagents.[15]
Q4: Can I run my Buchwald-Hartwig reaction open to the air?
While traditional setups require rigorous exclusion of air and moisture using a glovebox or Schlenk line techniques, the development of air-stable precatalysts and robust ligands has made it possible to set up reactions on the benchtop.[6] However, for optimal results and reproducibility, especially on a small scale or with very sensitive substrates, working under an inert atmosphere (Nitrogen or Argon) is still highly recommended.
Visualizing Key Processes
To better understand the reaction dynamics, the following diagrams illustrate the main catalytic cycle and a key side reaction pathway.
Buchwald-Hartwig Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
minimizing hydrodehalogenation side product in Buchwald-Hartwig reactions
A Senior Application Scientist's Guide to Minimizing Hydrodehalogenation Side Products
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the Buchwald-Hartwig amination and encounter the common but challenging side reaction of hydrodehalogenation. As your dedicated application scientist, my goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions - Understanding the Enemy
This section addresses the fundamental "what" and "why" of hydrodehalogenation, providing the core knowledge needed to tackle this side reaction effectively.
Q1: What exactly is hydrodehalogenation in the context of a Buchwald-Hartwig reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide (Ar-X) starting material is converted into an arene (Ar-H) instead of the desired aryl amine (Ar-NRR'). This side product consumes your starting material, reduces the yield of your desired product, and complicates purification. It is particularly prevalent when using primary amines.[1][2]
Q2: What is the mechanistic pathway for hydrodehalogenation?
Hydrodehalogenation competes directly with the productive C-N bond-forming step in the catalytic cycle. The key point of divergence is the palladium-amido intermediate. This intermediate can either undergo the desired C-N reductive elimination to form the product or an undesired β-hydride elimination.
The β-hydride elimination pathway generates a palladium-hydride (Pd-H) species and an imine (from primary amines) or enamine (from certain secondary amines).[1][3] This highly reactive Pd-H intermediate can then react with the aryl halide starting material in a process that ultimately releases the hydrodehalogenated arene (Ar-H) and regenerates the active palladium catalyst, which can then re-enter the unwanted cycle.
Q3: What key factors promote hydrodehalogenation?
Several factors can tip the balance from C-N coupling towards hydrodehalogenation:
-
Ligand Choice: Insufficiently bulky or electron-donating ligands can fail to accelerate reductive elimination sufficiently, allowing β-hydride elimination to compete.
-
Substrate Sterics: Highly hindered amines or ortho-substituted aryl halides can slow down the C-N reductive elimination step.
-
Amine Electronics: Primary aliphatic amines are particularly prone to β-hydride elimination.[2]
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions, although they are often necessary to drive the reaction to completion.
-
Base Choice: The nature and strength of the base can influence the concentration and reactivity of key intermediates.[4]
Section 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to address specific problems you might encounter in the lab, providing a logical progression for optimizing your reaction conditions.
Q4: My reaction is clean but slow, and upon forcing conditions (e.g., higher temperature), I see significant hydrodehalogenation. Where should I start troubleshooting?
This is a classic scenario where the rate of the desired reductive elimination is sluggish. Instead of simply increasing the temperature, a systematic re-evaluation of your catalyst system is the most effective approach.
Your first and most impactful variable to change is the phosphine ligand . The primary role of modern, bulky phosphine ligands is to promote the formation of a monoligated palladium species and sterically encourage the C-N reductive elimination, making it kinetically faster than the competing β-hydride elimination.[1][5]
Q5: How does my choice of phosphine ligand impact hydrodehalogenation?
The evolution of Buchwald-Hartwig ligands has been driven by the need to control side reactions like hydrodehalogenation. The dramatic increase in catalyst activity and selectivity seen with modern ligands is attributed to their steric bulk and electron-donating ability.[1] These features favor the crucial C-N bond-forming reductive elimination step.[1]
| Ligand Class | Representative Examples | General Characteristics & Impact on Hydrodehalogenation |
| First Generation | P(o-tolyl)₃ | Effective for secondary amines but generally poor for primary amines due to high levels of hydrodehalogenation.[1] |
| Bidentate | BINAP, dppf | Offered the first reliable extension to primary amines by stabilizing the catalyst and speeding up the reaction, thus reducing side products.[1] |
| Bulky, Monodentate | tBuXPhos, XPhos, RuPhos, BrettPhos, DavePhos | These "Buchwald ligands" are highly effective at suppressing hydrodehalogenation. Their steric bulk promotes the desired reductive elimination pathway over β-hydride elimination.[1][6] |
| Specialized Ligands | BippyPhos, JosiPhos | Developed specifically to minimize β-hydride elimination, especially for challenging primary aliphatic amines.[2] |
Recommendation: If you are observing hydrodehalogenation with a first-generation or simple bidentate ligand, switching to a modern bulky, monodentate ligand like XPhos or RuPhos is the most logical first step. Using a pre-formed palladacycle (e.g., XPhos Pd G3) often provides more consistent results than generating the catalyst in-situ from sources like Pd(OAc)₂.[7][8]
Q6: Can the choice of base influence the amount of hydrodehalogenation?
Yes, profoundly. The base is not just a stoichiometric reagent; it is intimately involved in the catalytic cycle and its choice can dictate the reaction's success.
-
Strong, Hindered Bases (NaOtBu, KOtBu, LHMDS): These are the most common bases and are highly effective. However, their high basicity can sometimes promote side reactions or degrade sensitive functional groups.[7]
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These offer excellent alternatives for substrates with base-sensitive functional groups.[7] Cesium carbonate is often favored due to its good solubility in common organic solvents.[7] The deprotonation step is thought to occur at the solid-liquid interface, meaning the particle size and surface area of the base can significantly impact reaction rates.[7]
-
Soluble Organic Bases (DBU): In some systems, particularly for flow chemistry or to ensure a homogeneous reaction mixture, soluble organic bases like DBU can be used, often in combination with salt additives.[9]
Troubleshooting Insight: If you are using NaOtBu and observing hydrodehalogenation, consider switching to a weaker, more soluble base like K₃PO₄ or Cs₂CO₃. This change can alter the catalyst's resting state and the relative rates of the productive and unproductive pathways.
Q7: What is the role of the solvent and temperature?
-
Solvents: The most common and effective solvents are ethers (dioxane, THF, CPME) and aromatic hydrocarbons (toluene).[7] The solvent's primary role is to solubilize the catalyst, substrates, and base-amine adducts. Importantly, you should avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium center and inhibit catalysis.[7] In some cases, solvent choice can influence catalyst resting states and the degree of side reactions.[10]
-
Temperature: Reactions are typically run between 80-110 °C.[7][11] While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and side reactions. If hydrodehalogenation is a major issue, and you have already optimized the ligand and base, try reducing the temperature by 10-20 °C and increasing the reaction time. Microwave-assisted heating can sometimes offer benefits by dramatically reducing reaction times, thereby minimizing the thermal exposure that can lead to side products.[12]
Section 3: Protocols & Advanced Strategies
Protocol 1: General Screening Protocol for Ligand and Base Optimization
This protocol provides a framework for systematically optimizing your reaction to minimize hydrodehalogenation. It is designed to be performed in parallel on a small scale.
Objective: To identify the optimal ligand/base combination that maximizes the yield of the desired aryl amine while minimizing the formation of the hydrodehalogenated arene.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like XPhos Pd G3, 1-2 mol%)
-
Ligands for screening (e.g., XPhos, RuPhos, dppf, 2-4 mol% if not using a precatalyst)
-
Bases for screening (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vials, stir bars, and an inert atmosphere setup (glovebox or Schlenk line)
-
Internal standard for analytical monitoring (e.g., dodecane)
Procedure:
-
Array Setup: In an inert atmosphere, arrange an array of reaction vials. To each vial, add the aryl halide (e.g., 0.1 mmol), a stir bar, and the selected base (0.2 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium source and ligand in the chosen solvent if not using a pre-catalyst. For palladacycle precatalysts, a stock solution of the precatalyst alone is sufficient.
-
Reaction Initiation: To each vial, add the amine (0.12 mmol) and the internal standard. Then, add the appropriate volume of the catalyst stock solution. Finally, add enough solvent to reach the desired concentration (typically 0.1-0.5 M).
-
Heating and Monitoring: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench it with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC/MS or LC/MS. Calculate the ratio of product to hydrodehalogenated side product relative to the internal standard.
-
Evaluation: Compare the results across the different conditions to identify the ligand and base that provide the highest selectivity for the desired C-N coupled product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
effect of base selection on the efficiency of Buchwald-Hartwig amination
A Senior Application Scientist's Guide to Base Selection: Troubleshooting and Optimization
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful C-N bond-forming reaction. My goal is to provide you with not just protocols, but a deep, mechanistic understanding of how base selection critically influences reaction efficiency, substrate compatibility, and overall success. We will move beyond simple recipes to explore the causality behind our experimental choices.
Frequently Asked Questions (FAQs): The Fundamentals of Base Selection
Q1: What is the precise role of the base in the Buchwald-Hartwig catalytic cycle?
The base is not merely a spectator or a simple proton scavenger; it is an integral component of the catalytic cycle, directly participating in the key amine activation step.[1] Its primary function is to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the more nucleophilic palladium-amido intermediate.[2][3] This deprotonation is essential for the subsequent reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4][5]
The choice of base can fundamentally alter the reaction pathway and kinetics. In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[6] In some systems, particularly with weaker inorganic bases, the deprotonation is believed to occur at the solid-liquid interface, making factors like particle size and stirring rate unexpectedly important.[7][8]
Caption: The Buchwald-Hartwig catalytic cycle highlighting the critical deprotonation step.
Q2: How does the strength (pKa) of a base impact the reaction?
The base's strength, typically referenced by the pKa of its conjugate acid (pKaH), is a primary determinant of its effectiveness.
-
Strong Bases (pKaH > 18): Alkali metal alkoxides like sodium tert-butoxide (NaOt-Bu, pKaH ≈ 19) and lithium bis(trimethylsilyl)amide (LHMDS) are powerful deprotonating agents.[7] They are highly effective for a wide range of substrates, including less acidic amines and challenging aryl chlorides.[9] However, their high reactivity can be a double-edged sword, leading to the decomposition of substrates with base-sensitive functional groups (e.g., esters, enolizable ketones).[7][10]
-
Weaker Bases (pKaH 10-13): Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃, pKaH ≈ 10) offer much greater functional group tolerance.[7][9] They are the preferred choice for substrates prone to base-mediated degradation. While less potent, their effectiveness can often be enhanced by the choice of ligand, solvent, and temperature.
-
Intermediate Strength Bases (pKaH ≈ 11): For particularly sensitive substrates like some five-membered heterocycles that decompose with strong bases but show low reactivity with weak ones, bases of intermediate strength can be ideal. Sodium trimethylsilanolate (NaOTMS, pKaH ≈ 11) has been shown to strike this balance, preventing substrate decomposition while still facilitating productive amination.[7][11]
Q3: What are the most common bases, and when should I choose one over another?
Choosing the right base is context-dependent, balancing the need for reactivity with the demand for functional group compatibility.[2] The table below summarizes the most common choices.
| Base | Type | pKaH (approx.) | Common Applications & Notes |
| NaOt-Bu | Strong Alkoxide | 19 | The most common "go-to" base for a wide range of substrates. Highly effective but can cause decomposition of sensitive functional groups.[7][9] |
| KOt-Bu | Strong Alkoxide | 19 | Similar in strength and application to NaOt-Bu; sometimes used for specific steroidal substrates.[12] |
| LHMDS | Strong Amide | 26 | A very strong, non-nucleophilic base. Used in early protocols and for particularly unreactive systems.[4] |
| K₃PO₄ | Weak Inorganic | 12.3 | Excellent choice for substrates with base-sensitive groups. Often requires higher temperatures.[9][13] |
| Cs₂CO₃ | Weak Inorganic | 10.3 | A milder alternative to K₃PO₄ with good solubility in some organic solvents, which can be advantageous.[7] |
| K₂CO₃ | Weak Inorganic | 10.3 | A cost-effective weak base, suitable for sensitive substrates.[9] |
| NaOTMS | Intermediate Silanolate | 11 | A specialized base ideal for sensitive five-membered heteroarenes, preventing ring-opening side reactions.[7][11] |
| DBU | Organic Amidine | 13.5 | A soluble organic base that can create a homogeneous reaction mixture, avoiding issues with insoluble inorganic salts. Its effectiveness is highly ligand-dependent.[14][15] |
Troubleshooting Guide: A Problem-Solving Workflow
Q4: My reaction has stalled or gives a very low yield. How do I troubleshoot the base?
When a Buchwald-Hartwig amination fails, the base is a prime suspect. Common issues include poor solubility, incorrect strength, or degradation. Use the following workflow to diagnose the problem.
Caption: A decision tree for troubleshooting common base-related issues.
Q5: I am observing significant decomposition of my starting material. What is happening and which base should I use?
This is a classic sign of using a base that is too strong for your substrate. Functional groups like esters, nitriles, enolizable ketones, and certain heterocycles are intolerant of strongly basic conditions (e.g., NaOt-Bu).[11][16] The strong base can catalyze unintended side reactions like hydrolysis, enolization/condensation, or heterocyclic ring-opening.[11]
Solution: Switch to a weaker inorganic base.
-
First Choice: K₃PO₄ or Cs₂CO₃. These are generally well-tolerated by most functional groups.[9] You may need to increase the reaction temperature or use a more active catalyst system to compensate for the lower basicity.
-
Specialized Cases: For base-sensitive five-membered heteroarenes (e.g., thiazoles), which can decompose even under moderately basic conditions, a base of intermediate strength like NaOTMS is an excellent choice.[11]
Q6: My aryl chloride is unreactive. Can a change of base improve the conversion?
Yes, absolutely. Aryl chlorides are notoriously challenging substrates because the C-Cl bond is strong, making the initial oxidative addition step to the Pd(0) center difficult and often rate-limiting.[5][17][18] To overcome this high activation barrier, the overall catalytic cycle needs to be accelerated.
Solution: Employ a stronger base in combination with an appropriate ligand.
-
Increase Basicity: If you are using a weak base like K₃PO₄, switching to NaOt-Bu is the first step.[12] The stronger base accelerates the deprotonation step, which helps drive the entire catalytic cycle forward.
-
Ensure Anhydrous Conditions: Traces of water can convert strong alkoxide bases into weaker hydroxides, compromising their effectiveness.[2] Ensure all reagents and solvents are scrupulously dry.
-
Pair with the Right Ligand: Base selection for aryl chlorides cannot be done in isolation. These substrates require highly active, electron-rich, and sterically bulky phosphine ligands (e.g., biaryl phosphines developed by the Buchwald group) to facilitate the difficult oxidative addition step.[16][19]
Q7: My main byproduct is from hydrodehalogenation. Is the base responsible?
Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that competes with the desired amination.[4] It can arise from a β-hydride elimination pathway from the palladium-amido intermediate. While this side reaction is heavily dependent on the ligand structure, the base can play an indirect role.
Solution: The fix is often a combination of ligand and base optimization.
-
Re-evaluate the Base: An overly strong base can sometimes promote pathways that lead to catalyst decomposition or side reactions. If using NaOt-Bu, consider screening a weaker base like K₃PO₄.
-
Screen Ligands: This side reaction is frequently ligand-dependent.[9] Screening different classes of phosphine ligands is the most effective way to minimize hydrodehalogenation.
Experimental Protocol: Parallel Screening of Bases
This protocol provides a reliable, self-validating method for identifying the optimal base for your specific substrate combination using a parallel reaction setup.
Objective: To efficiently screen four different bases (NaOt-Bu, K₃PO₄, Cs₂CO₃, and DBU) for the amination of an aryl halide.
Materials:
-
Aryl Halide (Ar-X)
-
Amine (R₂NH)
-
Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Bases: Sodium tert-butoxide, Potassium phosphate (finely ground), Cesium carbonate, DBU
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
Procedure:
-
Preparation (In a Glovebox):
-
To each of four separate, labeled reaction vials containing a stir bar, add the aryl halide (1.0 equiv, e.g., 0.2 mmol).
-
Add the palladium precatalyst (0.02 equiv, 0.004 mmol).
-
In a separate vial, prepare a stock solution of the amine in the chosen solvent if it is a liquid.
-
-
Reagent Addition:
-
Vial 1 (NaOt-Bu): Add NaOt-Bu (1.4 equiv, 0.28 mmol).
-
Vial 2 (K₃PO₄): Add finely ground K₃PO₄ (2.0 equiv, 0.4 mmol).
-
Vial 3 (Cs₂CO₃): Add Cs₂CO₃ (2.0 equiv, 0.4 mmol).
-
Vial 4 (DBU): This will be added as a liquid in the next step.
-
Add the amine (1.2 equiv, 0.24 mmol) to each vial. If it's a solid, add it directly. If a liquid, add via syringe.
-
To Vial 4, add DBU (2.0 equiv, 0.4 mmol) via syringe.
-
Add enough anhydrous, degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.2 M).
-
-
Reaction:
-
Seal all vials tightly with PTFE-lined caps.
-
Remove the vial array from the glovebox and place it in a pre-heated aluminum block on a stirrer plate.
-
Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 4, 12, or 24 hours), remove the block from the heat and allow it to cool to room temperature.
-
Take a small aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a small plug of silica.
-
Analyze the crude samples by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.
-
-
Interpretation:
-
Compare the product-to-starting material ratio across the four reactions. This will clearly indicate which base provides the highest efficiency under the tested conditions. The presence of decomposition products in the NaOt-Bu reaction or hydrodehalogenation byproducts will also guide further optimization.
-
Conclusion
The selection of a base in the Buchwald-Hartwig amination is a critical decision that extends far beyond simple acid-base chemistry. It directly influences the catalytic turnover, dictates the tolerance of sensitive functional groups, and can be the deciding factor between a high-yielding transformation and a complex mixture. By understanding the mechanistic role of the base and employing a systematic, troubleshooting-oriented approach, researchers can overcome common hurdles and unlock the full synthetic potential of this indispensable reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. research.rug.nl [research.rug.nl]
Technical Support Center: Catalyst Deactivation and Poisoning in Diarylamine Synthesis
Welcome to the Technical Support Center for diarylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and poisoning, common hurdles in C-N cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the robustness and efficiency of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction is sluggish or has stalled completely. What are the most likely causes related to the palladium catalyst?
A: A stalled or sluggish Buchwald-Hartwig reaction is a frequent issue. The primary causes related to the palladium catalyst often involve either deactivation of the active Pd(0) species or poisoning of catalytic sites.
Common culprits include:
-
Oxidation of Pd(0): The catalytically active Pd(0) species is susceptible to oxidation by air, moisture, or certain reagents, rendering it inactive.
-
Formation of Off-Cycle Pd Species: The catalyst can be sequestered into inactive or dormant complexes. For instance, primary amines or N-heteroaromatic substrates can sometimes displace the phosphine ligand, forming catalytically dormant palladium complexes that may only reactivate upon heating.
-
Ligand Degradation: The phosphine ligands, crucial for catalyst stability and activity, can themselves degrade, particularly at elevated temperatures or in the presence of certain functional groups.
-
Incomplete Precatalyst Activation: Many reactions use stable Pd(II) precatalysts that must be reduced to Pd(0) in situ. Inefficient reduction, for example, when using non-reducing nucleophiles like anilines or amides without an appropriate reducing agent, can lead to low concentrations of the active catalyst.
Q2: I am observing a significant amount of palladium black precipitation in my reaction. What does this indicate and how can I prevent it?
A: The formation of palladium black, which is essentially aggregated elemental palladium, is a clear sign of catalyst decomposition and a common pathway for deactivation. This aggregation process removes the catalytically active mononuclear palladium species from the reaction cycle.
Causes and Prevention:
| Cause | Prevention Strategy |
| Ligand Dissociation: Insufficiently bulky or electron-donating ligands may not adequately stabilize the Pd(0) center, leading to aggregation. | Use sterically demanding, electron-rich phosphine ligands (e.g., biarylphosphines like DavePhos) to promote the formation of stable 1:1 Pd(0):ligand complexes. |
| High Temperatures: Elevated temperatures can accelerate ligand dissociation and subsequent palladium agglomeration. | Optimize the reaction temperature. Modern, highly active catalysts often allow for lower reaction temperatures. |
| Solvent Effects: The choice of solvent can influence catalyst stability. | Screen different solvents. Aprotic polar solvents are common, but their compatibility with the specific catalyst system should be verified. |
Q3: My Ullmann condensation for diarylamine synthesis requires high copper catalyst loading and often gives inconsistent yields. Why is this?
A: High catalyst loading and reproducibility issues in copper-catalyzed Ullmann reactions are often linked to catalyst deactivation. Several pathways can contribute to this:
-
Product Inhibition: The diarylamine product itself can coordinate to the copper center, inhibiting further catalytic turnover.
-
Base-Induced Deactivation: Certain bases can negatively impact the catalyst. For instance, computational studies suggest that carbonate bases can ligate to the active copper species, leading to deactivation. Soluble carboxylate bases can also lead to catalyst deactivation through ligand exchange.
-
Byproduct Inhibition: Inorganic halide salts formed during the reaction can also inhibit the catalyst.
-
Disproportionation: The active Cu(I) species can sometimes disproportionate into inactive Cu(0) and Cu(II).
To mitigate these issues, careful selection of the base and ligands is crucial, and reaction conditions should be optimized to minimize product and byproduct inhibition.
Q4: Can impurities in my starting materials or solvents poison the catalyst?
A: Absolutely. Catalyst poisoning is a major cause of reaction failure, where even trace amounts of certain chemical species can strongly bind to the catalyst's active sites and deactivate it.
Common Poisons in Diarylamine Synthesis:
| Poison | Source | Effect |
| Sulfur Compounds | Reagents, solvents, or starting materials containing thiols, thioethers, etc. | Strong coordination to palladium and copper, blocking active sites. |
| Water/Moisture | Solvents, reagents, atmosphere | Can lead to the formation of inactive metal hydroxides or facilitate side reactions that consume the catalyst. In some cases, however, controlled amounts of water can aid in the activation of Pd(II) precatalysts. |
| Coordinating Functional Groups | Substrates containing unprotected thiols, certain heterocycles (e.g., pyridines, thiazoles), or other strongly coordinating moieties. | These groups can bind tightly to the metal center, preventing the desired catalytic cycle from proceeding. |
| Excess Cyanide | In reactions involving cyanation. | Can lead to the formation of inactive palladium cyanide complexes. |
Always use high-purity, anhydrous solvents and reagents. If impurities are suspected in the starting materials, purification (e.g., recrystallization, distillation, or chromatography) is recommended.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Rapid Catalyst Deactivation in a Palladium-Catalyzed Buchwald-Hartwig Amination
Observed Problem: The reaction starts well (initial conversion observed by LC-MS or TLC), but stops prematurely, leaving a significant amount of starting material even after extended reaction times. Palladium black may or may not be visible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid Pd catalyst deactivation.
Detailed Explanation:
-
Ligand Choice is Critical: The stability of the palladium catalyst is highly dependent on the supporting ligand. For challenging substrates or to enhance catalyst longevity, sterically bulky and electron-donating ligands, such as the Buchwald biarylphosphine ligands, are often necessary. These ligands facilitate the crucial reductive elimination step and stabilize the Pd(0) intermediate against decomposition.
-
Substrate-Induced Deactivation: Certain substrates, particularly primary amines and some N-heterocycles, can displace the phosphine ligand from the palladium center. This leads to the formation of catalytically inactive or less active palladium-amine complexes. If you suspect this is happening, using a more sterically hindered ligand can create a more stable catalyst complex that is less prone to ligand displacement.
-
Purity is Paramount: As detailed in the FAQs, impurities are a common source of catalyst poisoning. It is crucial to use high-purity, anhydrous solvents and to ensure the starting materials are free from potential poisons like sulfur-containing compounds.
Issue 2: Low or No Conversion in a Copper-Catalyzed Ullmann Condensation
Observed Problem: The reaction shows little to no formation of the desired diarylamine product, even at high temperatures and after long reaction times.
Potential Causes and Solutions:
Caption: Troubleshooting guide for Ullmann condensation reactions.
Detailed Protocol: Screening for an Optimal Base
The choice and even the physical form of the base can have a significant impact on Ullmann reactions.
-
Setup: Prepare parallel reactions in sealed vials under an inert atmosphere.
-
Reagents: To each vial, add the aryl halide (1.0 equiv), amine (1.2 equiv), CuI (10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%) in degassed solvent (e.g., DMF or toluene).
-
Base Variation: To separate vials, add different bases (2.0 equiv), such as K₂CO₃, Cs₂CO₃ (both milled and unmilled), and K₃PO₄.
-
Reaction: Heat all vials to the desired temperature (e.g., 110 °C) and stir vigorously.
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to compare reaction rates and final conversion. This systematic approach will help identify the most effective base for your specific substrate combination.
Section 3: Catalyst Regeneration
Q5: Is it possible to regenerate a deactivated palladium-on-carbon (Pd/C) catalyst used in a diarylamine synthesis?
A: Yes, regeneration is often possible, particularly if the deactivation is due to fouling (coking) or poisoning by certain adsorbed species. However, regeneration is not always effective, especially in cases of severe sintering (thermal degradation) or irreversible poisoning.
Protocol 1: Regeneration of Fouled Pd/C Catalyst
This protocol is intended for catalysts deactivated by the deposition of organic residues (coking).
-
Catalyst Recovery: Carefully filter the Pd/C catalyst from the reaction mixture. Wash it thoroughly with a solvent that dissolves the reactants and products (e.g., toluene, then methanol) to remove loosely bound organics.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Oxidative Treatment:
-
Place the dried catalyst in a tube furnace.
-
Caution: This step is exothermic and must be carefully controlled to prevent overheating, which can cause sintering.
-
Heat the catalyst under a slow flow of a dilute air or oxygen in nitrogen mixture (e.g., 2-5% O₂).
-
Slowly ramp the temperature to 250-350 °C and hold for several hours to burn off the carbonaceous deposits.
-
-
Reduction: After the oxidative treatment, the palladium will be in an oxidized state (PdO). The catalyst must be re-reduced to the active Pd(0) state.
-
Purge the furnace with an inert gas (N₂ or Ar).
-
Introduce a flow of hydrogen gas (typically diluted in nitrogen, e.g., 5% H₂) at a controlled temperature (often starting at room temperature and gently warming if necessary) until the reduction is complete.
-
-
Passivation/Storage: After reduction, carefully passivate the catalyst surface (if it is to be handled in air) or store it under an inert atmosphere.
The success of the regeneration should be confirmed by comparing the activity of the regenerated catalyst to that of a fresh catalyst in a standard test reaction.
Technical Support Center: Purification of Crude 4-Methoxy-N-(p-tolyl)aniline
Welcome to the dedicated technical support guide for the purification of crude 4-Methoxy-N-(p-tolyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key diarylamine intermediate in high purity. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic chemistry and extensive experience with the purification of aromatic amines.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a dark brown or black tar-like substance. How can I effectively remove these colored impurities?
Answer: The intense coloration of your crude this compound is likely due to the presence of palladium catalyst residues and oxidized by-products. Aromatic amines, in general, are susceptible to air oxidation, which can lead to the formation of highly colored polymeric impurities.[1][2] Here’s a systematic approach to tackle this issue:
-
Initial Work-up with a Reducing Agent: During the aqueous work-up of your reaction mixture, consider adding a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This can help to reduce some of the colored, oxidized species back to their less colored forms.
-
Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously.[3]
-
-
Column Chromatography: Flash column chromatography is an excellent technique for separating the desired product from both colored impurities and other by-products.[4][5] For this compound, a silica gel stationary phase is commonly used with a non-polar mobile phase, such as a gradient of ethyl acetate in hexanes.[6][7]
Question 2: After purification by column chromatography, my NMR analysis still shows the presence of starting materials (4-methoxyaniline and/or a p-tolyl halide). How can I improve their removal?
Answer: Residual starting materials are a common issue, especially if the reaction has not gone to completion. The key to their removal lies in exploiting the differences in their polarity and chemical properties compared to the desired product.
-
Optimize Your Chromatography:
-
Solvent System: The polarity of your eluent system is crucial. If your starting materials are co-eluting with your product, you need to increase the resolution. Try using a shallower gradient during your column chromatography. For instance, instead of starting with 10% ethyl acetate in hexanes, begin with 2-3% and increase the polarity very slowly. This will provide better separation between the less polar p-tolyl halide, the more polar 4-methoxyaniline, and your product of intermediate polarity.[4]
-
TLC Analysis: Before running a column, carefully analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to find the optimal conditions for separation.[5][6][7]
-
-
Acid-Base Extraction: If 4-methoxyaniline is the primary contaminant, an acid-base extraction can be very effective.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-methoxyaniline will be protonated and move into the aqueous layer.
-
Separate the organic layer, which now contains your desired product and the p-tolyl halide.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Question 3: I am struggling with low recovery after recrystallization. What factors should I consider to improve my yield?
Answer: Low recovery during recrystallization is often due to the choice of solvent, the volume of solvent used, or premature crystallization.[8]
-
Solvent Selection is Key: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, methanol/water, or isopropanol. You can also try a co-solvent system like ethyl acetate/hexanes. Experiment with small amounts of your product to find the best solvent or solvent pair.
-
Use a Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will result in your product remaining dissolved even after cooling, leading to low recovery. Add the hot solvent portion-wise to your crude product until it just dissolves.
-
Slow Cooling is Crucial: Rapid cooling can cause the product to precipitate out of solution along with impurities, rather than forming pure crystals.[8] Allow the hot, saturated solution to cool slowly to room temperature. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation.
-
Seeding: If crystallization does not initiate upon cooling, you can add a "seed crystal" (a small, pure crystal of your product) to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most likely source of impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. For a Buchwald-Hartwig amination, common impurities include:
-
Unreacted Starting Materials: 4-methoxyaniline and the corresponding p-tolyl halide (e.g., 4-iodotoluene or 4-bromotoluene).[9][10][11]
-
Homocoupling Products: Formation of biphenyl derivatives from the p-tolyl halide.
-
Palladium Catalyst Residues: These can contribute to the dark color of the crude product.
-
Ligand-Related Impurities: Unreacted or degraded phosphine ligands.
-
By-products from Side Reactions: Such as hydrodehalogenation of the aryl halide.[9]
Q2: How can I effectively remove residual palladium from my final product?
A2: Residual palladium can be challenging to remove. Here are a few strategies:
-
Filtration through Celite® or Silica Gel: A simple plug filtration of a solution of your product through a short pad of silica gel or Celite® can sometimes remove a significant amount of palladium residues.
-
Aqueous Washes with Thiosulfate: During your workup, washing the organic layer with an aqueous solution of sodium thiosulfate can help to complex and remove some palladium species.[12]
-
Specialized Scavengers: If palladium contamination is a persistent issue, consider using commercially available palladium scavengers. These are typically silica- or polymer-based materials with functional groups that chelate to the metal, allowing for its removal by filtration.
Q3: My purified product is an off-white or yellowish solid, but I need it to be colorless. What can I do?
A3: A slight yellow tint in aromatic amines is common due to minor oxidation.[3]
-
Recrystallization: A final, careful recrystallization from an appropriate solvent system is often the most effective way to obtain a colorless, crystalline solid.[13][14]
-
Storage: To prevent discoloration over time, store your purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and quantifying trace impurities.[15][16][17][18] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying unknown impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Detailed Experimental Protocol: Purification by Column Chromatography
This protocol provides a step-by-step guide for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Dichloromethane (for loading)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column for flash chromatography
-
Collection tubes
Procedure:
-
Preparation of the Column:
-
Securely clamp the glass column in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in hexanes.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica gel uniformly.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running several column volumes of the initial eluent (e.g., 100% hexanes or 2% ethyl acetate in hexanes) through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved product to create a thick slurry.
-
Evaporate the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Carefully add the dry-loaded sample onto the sand layer at the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low polarity solvent system (e.g., 2-5% ethyl acetate in hexanes).
-
Collect fractions in separate test tubes or vials.
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute your product. The optimal gradient should be determined by prior TLC analysis.
-
-
Monitoring the Separation:
-
Monitor the progress of the separation by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product.
-
-
Isolation of the Purified Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (NMR, HPLC, melting point).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification challenges with this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. columbia.edu [columbia.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
removing palladium catalyst residues from 4-Methoxy-N-(p-tolyl)aniline
Topic: Removing Palladium Catalyst Residues from 4-Methoxy-N-(p-tolyl)aniline
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for the removal of residual palladium catalysts from this compound, a common challenge following cross-coupling reactions such as the Buchwald-Hartwig amination. As Senior Application Scientists, we have compiled this resource to combine established protocols with practical, field-proven insights to help you achieve the stringent purity levels required for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in an API?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities in APIs. For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1][2] This typically translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[1][3] However, this concentration limit can be adjusted based on the specific daily dosage of the drug product.[3][4]
Q2: My isolated this compound is dark-colored. Is this due to palladium residue?
A2: Yes, a dark or off-color appearance (grey, brown, or black) in the isolated product is a strong indicator of residual palladium.[5] This discoloration is often caused by the formation of palladium black (finely divided palladium metal), which can persist even after initial workup procedures.[5]
Q3: Why can it be particularly challenging to remove palladium from N-arylanilines?
A3: The nitrogen atoms in this compound can act as ligands, coordinating strongly with palladium species. This coordination can keep the palladium solubilized in the product, making its removal by simple filtration or crystallization less effective. The choice of a suitable removal method must account for the specific form of the palladium residue (e.g., Pd(0) or Pd(II)) and the nature of the catalyst used in the synthesis.
Q4: What are the most common and effective methods for palladium removal?
A4: Several methods are widely employed, often in combination, to effectively reduce palladium levels. The primary techniques include:
-
Adsorption using Scavengers: Utilizing solid-supported reagents with a high affinity for palladium.[6][7][8]
-
Crystallization: Can be an effective purification step, sometimes enhanced with additives to keep palladium in the mother liquor.[6]
-
Filtration through Adsorbents: Passing the product solution through a pad of materials like Celite® to remove insoluble palladium particles.[5][9]
-
Activated Carbon Treatment: A common and effective method for reducing palladium levels.[7]
The selection of the most appropriate method is highly dependent on the specific reaction conditions, the form of the palladium species, and the desired final purity.[7]
Troubleshooting Guide & Protocols
This section provides a systematic approach to palladium removal, from initial assessment to specific, actionable protocols.
Logical Workflow for Palladium Removal
The following diagram illustrates a decision-making workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal.
Experimental Protocols
This method is a rapid first-line approach, particularly effective for removing heterogeneous palladium catalysts or precipitated palladium black.[5]
Steps:
-
Preparation: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm thick layer of Celite® to the funnel.
-
Wetting: Wet the Celite® pad with the same solvent used to dissolve your crude product (e.g., ethyl acetate, toluene). Gently apply a vacuum to ensure the pad is compact and evenly settled.
-
Filtration: Dissolve your crude this compound in a minimal amount of the chosen solvent.
-
Elution: Carefully pour the solution onto the Celite® pad under a gentle vacuum.
-
Washing: Wash the Celite® pad with additional fresh solvent (2-3 times the volume of the initial dissolution) to ensure all of the product is collected in the filtrate.[5]
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6]
If filtration is insufficient, a screening of solid-supported scavengers is recommended to identify the most effective agent for your specific palladium species. Thiol-functionalized silica scavengers are often highly effective for palladium removal from Buchwald-Hartwig amination products.[7][10][11]
Common Scavenger Types:
| Scavenger Functional Group | Primary Target Pd Species | Supplier Examples |
| Thiol (-SH) | Pd(0), Pd(II) | SiliCycle SiliaMetS® Thiol, Biotage ISOLUTE® Si-Thiol |
| Amine (e.g., Triamine) | Pd(II) | SiliCycle SiliaMetS® Triamine |
| 2,4,6-Trimercaptotriazine (TMT) | Pd(II) | Johnson Matthey Smopex®, Biotage ISOLUTE® TMT |
Screening Procedure:
-
Setup: In parallel vials, dissolve a known amount of crude this compound in a suitable solvent.
-
Scavenger Addition: To each vial, add a different scavenger (typically 2-5 weight equivalents relative to the crude product).
-
Agitation: Stir the mixtures at a set temperature (e.g., 25 °C or 40 °C) for a defined period (e.g., 2-4 hours).
-
Sampling & Analysis: Take a sample from each vial, filter to remove the scavenger, and analyze the filtrate for residual palladium.
-
Selection: Based on the results, select the most effective scavenger for scale-up.
This protocol provides an optimized procedure using a commonly successful scavenger for products of C-N coupling reactions.[10][11]
Steps:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., toluene, THF).
-
Scavenger Addition: Add the selected thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), typically at 5-10 wt% relative to the product.
-
Incubation: Stir the mixture at a slightly elevated temperature (e.g., 35-40 °C) for an extended period (e.g., 12-18 hours) to ensure maximum scavenging.[10][11]
-
Filtration: Filter the mixture to remove the scavenger resin, which now contains the bound palladium.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze for residual palladium.
Recrystallization is a crucial final step to remove any remaining impurities, including residual palladium, and to isolate the product in a highly pure, crystalline form.
Steps:
-
Solvent Selection: Choose a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common system is isopropanol/water or ethanol/water.
-
Dissolution: Dissolve the scavenger-treated product in a minimal amount of the hot solvent.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a vacuum.
-
Final Analysis: Perform a final analysis of the crystalline product for palladium content to ensure it meets the required specifications.
Quantification of Residual Palladium
Accurate quantification of palladium is critical for process optimization and regulatory compliance. While several methods exist, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard for final product validation due to its high sensitivity and accuracy.[6][12] For in-process monitoring and rapid screening, catalysis-based fluorometric methods can be a faster and less expensive alternative.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. arborassays.com [arborassays.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. books.rsc.org [books.rsc.org]
impact of solvent choice on the synthesis of 4-Methoxy-N-(p-tolyl)aniline
Welcome to the technical support center for the synthesis of 4-Methoxy-N-(p-tolyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the critical role of solvent choice in this synthetic transformation.
Introduction: The Synthetic Challenge
The synthesis of diarylamines, such as this compound, is a cornerstone of medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmaceuticals and functional organic materials. The primary synthetic routes to this class of compounds are transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).
The success of these reactions is not merely dependent on the choice of catalyst and ligand but is profoundly influenced by the reaction solvent. The solvent's properties—its polarity, coordinating ability, and boiling point—can dictate the reaction's rate, yield, and purity of the final product. This guide will delve into the nuances of solvent selection to empower you to optimize your synthesis of this compound and troubleshoot common issues that may arise.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on solvent-related issues.
Q1: My reaction is showing low to no conversion. What are the likely solvent-related causes?
A1: Low or no conversion is a frequent issue in cross-coupling reactions and can often be traced back to the choice of solvent. Here’s a breakdown of potential causes and solutions:
-
Poor Solubility of Reactants or Base: For the catalytic cycle to proceed efficiently, all components (aryl halide, amine, base, and catalyst) must have at least partial solubility in the reaction medium. If your starting materials, particularly the amine or the inorganic base, are poorly soluble in a nonpolar solvent like toluene, the reaction rate will be significantly hindered.
-
Solution: Consider switching to a more polar solvent. Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) can be a good starting point as they offer a balance of polarity and are compatible with most Buchwald-Hartwig and Ullmann conditions. For particularly insoluble substrates, a polar aprotic solvent like N,N-dimethylformamide (DMF) may be necessary, although be mindful of potential side reactions at higher temperatures.[1][2]
-
-
Catalyst Deactivation: Certain solvents can either fail to adequately stabilize the active catalytic species or, conversely, coordinate too strongly and inhibit its reactivity.
-
Solution: Toluene is a common choice for Buchwald-Hartwig aminations as it is generally non-coordinating and allows for the high temperatures often required.[3] If you suspect catalyst deactivation in a more coordinating solvent like DMF, you might try a less coordinating alternative.
-
-
Inappropriate Reaction Temperature: The solvent's boiling point limits the maximum temperature of the reaction. Some cross-coupling reactions require high temperatures to overcome the activation energy of the oxidative addition step.
-
Solution: If you are using a low-boiling solvent like THF (boiling point ~66 °C) and see no reaction, switch to a higher-boiling solvent such as toluene (boiling point ~111 °C) or 1,4-dioxane (boiling point ~101 °C) to drive the reaction forward.
-
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with a hydrogen atom) as a byproduct. How can the solvent choice influence this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and can be exacerbated by the solvent. This side reaction often arises from a β-hydride elimination pathway.[4]
-
Solvent Polarity and Base Solubility: In some cases, highly polar solvents that increase the solubility and reactivity of the base can lead to a higher incidence of side reactions. The choice of a less polar solvent can sometimes temper the reactivity and favor the desired C-N bond formation.
Q3: The purity of my final product is low, with several unidentified byproducts. Could the solvent be the culprit?
A3: Yes, the solvent can play a role in the formation of various byproducts.
-
Solvent Degradation: At the high temperatures often required for these reactions, some solvents can degrade and participate in side reactions. For example, DMF can decompose to generate dimethylamine, which can then compete in the amination reaction.
-
Solvent-Mediated Side Reactions: The solvent can influence the selectivity of the reaction, especially with substrates bearing multiple reactive sites. The polarity and coordinating ability of the solvent can stabilize different transition states, leading to different product distributions.[6]
-
Solution: Ensure you are using a high-purity, anhydrous solvent. If you suspect solvent degradation, try running the reaction at a lower temperature for a longer duration or switching to a more thermally stable solvent. If selectivity is an issue, a solvent screen is highly recommended.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most common solvents for the Buchwald-Hartwig amination of this compound, and what are their pros and cons?
A4: The most frequently used solvents for Buchwald-Hartwig aminations are toluene, 1,4-dioxane, and THF.[7] Here is a comparative overview:
| Solvent | Pros | Cons |
| Toluene | - High boiling point (111 °C) allows for a wide temperature range.- Generally non-coordinating, which can be beneficial for catalyst activity.- Well-established in the literature for Buchwald-Hartwig reactions.[3] | - Can have poor solubility for polar reactants and bases.- Environmental and health concerns.[1][8] |
| 1,4-Dioxane | - Good balance of polarity for dissolving a range of substrates and bases.- High boiling point (101 °C).- Often gives good yields where toluene fails due to solubility issues. | - Can form explosive peroxides upon storage and requires careful handling.- Significant health and environmental concerns.[2][9] |
| THF | - Good solvent for a variety of organic compounds.- Lower boiling point can be advantageous for reactions that proceed at milder temperatures. | - Lower boiling point (66 °C) may not be sufficient for less reactive substrates.- Can also form explosive peroxides. |
| DMF | - Highly polar, excellent for dissolving polar substrates and inorganic salts.[2] | - Can coordinate to the metal center and inhibit catalysis.- Can decompose at high temperatures.- Difficult to remove during workup. |
Q5: Are there "greener" or more sustainable solvent alternatives for this synthesis?
A5: Yes, the field of green chemistry has identified several more sustainable alternatives to traditional solvents like toluene and dioxane.[10]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an excellent substitute for THF. It has a higher boiling point (80 °C) and is less prone to peroxide formation.
-
Cyclopentyl methyl ether (CPME): This ether solvent has a higher boiling point (106 °C) and a higher flash point than many other ethers, making it a safer alternative. It is also more stable against peroxide formation.[10]
-
Water: With the use of appropriate ligands and surfactants to create micelles, Buchwald-Hartwig aminations can be successfully performed in aqueous systems.[7] This is an attractive option from an environmental perspective.
Q6: How does solvent polarity mechanistically influence the Buchwald-Hartwig amination?
A6: The solvent's polarity can influence several steps in the catalytic cycle. For instance, the oxidative addition of the aryl halide to the palladium(0) center can proceed through a polar transition state. A more polar solvent can stabilize this transition state, potentially accelerating the reaction.[6] However, the effect is not always straightforward, as the solvent also influences the solubility of the base and the stability of various palladium intermediates. In some cases, highly polar solvents can favor the formation of anionic palladium complexes, which may have different reactivity and selectivity.[6]
Q7: Can I use a solvent mixture?
A7: Yes, using a solvent mixture can be a good strategy to fine-tune the reaction conditions. For example, a mixture of a nonpolar solvent like toluene with a more polar co-solvent can improve the solubility of the reactants and base without dramatically changing the overall reaction environment.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination in Toluene
This protocol is a general guideline for the synthesis of this compound from 4-bromoanisole and p-toluidine.
Reactants:
-
4-Bromoanisole (1.0 equiv)
-
p-Toluidine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the 4-bromoanisole and p-toluidine to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann Condensation in DMF
This protocol provides a general method for the copper-catalyzed synthesis.
Reactants:
-
4-Iodoanisole (1.0 equiv)
-
p-Toluidine (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous DMF
Procedure:
-
To a round-bottom flask, add CuI, K₂CO₃, 4-iodoanisole, and p-toluidine.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary: Impact of Solvent on Diaryl Amine Synthesis
The following table summarizes typical observations on the effect of different solvents on diarylamine synthesis via Buchwald-Hartwig amination. The values are illustrative and can vary based on the specific substrates, catalyst, and ligand used.
| Solvent | Typical Yield Range | Common Observations |
| Toluene | 60-95% | Good for many systems, but can be limited by solubility.[3] |
| 1,4-Dioxane | 70-98% | Often improves yields when solubility is an issue in toluene. |
| THF | 40-80% | Suitable for more reactive substrates that do not require high temperatures. |
| DMF | 50-90% | Effective for poorly soluble substrates, but may lead to more byproducts.[2] |
| 2-MeTHF | 65-95% | A good greener alternative to THF and dioxane, often with comparable or better yields. |
Part 4: Visualizations and Mechanistic Insights
Solvent Selection Workflow
The choice of solvent is a critical step in optimizing the synthesis of this compound. The following workflow provides a logical approach to solvent selection and troubleshooting.
Caption: A decision tree for solvent selection and troubleshooting.
Role of Solvent in the Buchwald-Hartwig Catalytic Cycle
The solvent plays a multifaceted role in the Buchwald-Hartwig amination. It not only serves as the reaction medium but can also actively participate in the catalytic cycle by stabilizing key intermediates.
Caption: The role of the solvent in the Buchwald-Hartwig catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cedar.wwu.edu [cedar.wwu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Methoxy-N-(p-tolyl)aniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth comparative analysis of the spectroscopic characterization of 4-Methoxy-N-(p-tolyl)aniline, a diarylamine of interest in medicinal and materials chemistry. Diarylamines serve as crucial building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and electronic materials.
This document moves beyond a simple recitation of data. It is designed to provide a logical workflow, explaining the "why" behind the "how" of spectroscopic analysis. We will explore the expected spectral characteristics of this compound by drawing comparisons with structurally related molecules, offering a robust framework for its identification and characterization.
Molecular Structure and Spectroscopic Overview
This compound (CAS: 39253-43-5, Molecular Weight: 213.28 g/mol ) possesses a core diarylamine structure with a methoxy group on one phenyl ring and a methyl group on the other. These substituents significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.
Our comprehensive analysis will cover the four pillars of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can map out the connectivity of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard and effective protocol for the NMR analysis of aromatic amines is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and its residual proton signals should not overlap with analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic protons.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of at least 5 times the longest T1 relaxation time should be used for accurate integration, though a default of 1-2 seconds is often sufficient for qualitative analysis.
-
-
¹³C NMR Acquisition:
-
Due to the low natural abundance of ¹³C, a greater number of scans is required.
-
Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of similar compounds, the following proton signals are predicted for this compound in CDCl₃:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison |
| ~7.0-7.2 | m | 4H | Aromatic protons on the p-tolyl ring | Similar to the aromatic protons of toluene. |
| ~6.8-7.0 | m | 4H | Aromatic protons on the methoxy-phenyl ring | The electron-donating methoxy group shields these protons, shifting them upfield compared to unsubstituted benzene. |
| ~5.5-6.0 | br s | 1H | N-H proton | The chemical shift of the N-H proton can vary depending on concentration and solvent. In many diarylamines, it appears as a broad singlet. |
| ~3.8 | s | 3H | -OCH₃ protons | The methoxy protons typically appear as a sharp singlet in this region. |
| ~2.3 | s | 3H | -CH₃ protons | The methyl protons on the tolyl ring will be a sharp singlet. |
Comparative Data for ¹H NMR of a Related Compound: N-benzyl-4-methoxyaniline shows aromatic protons in the range of δ 6.62-7.46 ppm, a methoxy singlet at δ 3.78 ppm, and a benzylic CH₂ singlet at δ 4.32 ppm. This supports the predicted regions for the aromatic and methoxy protons in our target molecule.
Predicted ¹³C NMR Spectrum of this compound
The predicted carbon signals for this compound are as follows:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison |
| ~152-155 | Quaternary C-O | The carbon attached to the oxygen of the methoxy group is significantly deshielded. For example, in N-benzyl-4-methoxyaniline, this carbon appears at δ 152.2 ppm. |
| ~140-145 | Quaternary C-N (tolyl) | The carbon attached to the nitrogen on the tolyl ring. |
| ~135-140 | Quaternary C-N (methoxyphenyl) | The carbon attached to the nitrogen on the methoxyphenyl ring. |
| ~130-135 | Quaternary C-CH₃ | The carbon bearing the methyl group on the tolyl ring. |
| ~115-130 | Aromatic C-H | The aromatic carbons will appear in this region. The carbons ortho and para to the electron-donating groups will be more shielded (lower ppm). |
| ~55 | -OCH₃ | The methoxy carbon typically appears around δ 55 ppm. |
| ~20 | -CH₃ | The methyl carbon of the tolyl group will be found at a higher field. |
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Solid Sample Analysis
For solid samples like this compound, the KBr pellet method is a common and reliable technique:
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is taken first to subtract any atmospheric and instrumental interferences.
Diagram of the FT-IR (KBr Pellet) Experimental Workflow:
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Predicted FT-IR Spectrum of this compound
The expected characteristic absorption bands for this compound are:
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale and Comparison |
| ~3400-3300 | N-H stretch | Secondary amine | This band is characteristic of the N-H bond in secondary amines. In diphenylamine, a related compound, this stretch is observed in this region.[1] |
| ~3100-3000 | C-H stretch | Aromatic | These bands are due to the C-H stretching vibrations of the aromatic rings. |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₃, -OCH₃) | These absorptions correspond to the C-H stretching of the methyl and methoxy groups. |
| ~1600-1450 | C=C stretch | Aromatic ring | Multiple bands in this region are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |
| ~1300-1200 | C-N stretch | Aryl-amine | The stretching vibration of the C-N bond where the carbon is part of an aromatic ring. |
| ~1250-1200 | C-O stretch | Aryl ether (asymmetric) | A strong band in this region is indicative of the asymmetric C-O-C stretch of the methoxy group. |
| ~1050-1000 | C-O stretch | Aryl ether (symmetric) | The symmetric C-O-C stretch of the methoxy group is also expected in this region. |
| ~850-800 | C-H out-of-plane bend | p-disubstituted aromatic | Strong bands in this region are characteristic of the out-of-plane C-H bending for para-disubstituted benzene rings. |
Comparative Data for FT-IR: The FT-IR spectrum of the related compound 4-(p-Tolyloxy)aniline shows characteristic bands for N-H, aromatic C-H, and C-O stretching, providing a good reference for our predictions.[2]
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, like the aromatic rings in this compound, gives rise to characteristic absorption bands.
Experimental Protocol: Solution-Phase UV-Vis Analysis
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which the analyte is soluble. Ethanol or methanol are common choices for aromatic compounds.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (usually between 0.1 and 1.0).
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the spectrum of the sample solution. The instrument will automatically subtract the baseline.
-
The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.
-
Diagram of the UV-Vis Spectroscopy Experimental Workflow:
Caption: Workflow for UV-Vis spectroscopic analysis.
Predicted UV-Vis Spectrum of this compound
Aromatic compounds typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. For this compound, we can predict:
| Predicted λmax (nm) | Transition | Rationale and Comparison |
| ~240-260 | π → π | This band is analogous to the primary absorption band of substituted benzenes. The presence of auxochromic groups (-OCH₃, -NH-, -CH₃) will cause a bathochromic (red) shift compared to unsubstituted benzene. |
| ~290-320 | π → π | This secondary band is also characteristic of the extended conjugation in the diarylamine system. The electron-donating groups will increase the intensity and further shift this band to a longer wavelength. For instance, 4-methoxyaniline shows absorption bands at approximately 240 nm and 307 nm.[3] |
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).
-
Fragmentation: The molecular ion, being a radical cation, is highly energetic and undergoes fragmentation to produce a series of smaller, stable cations.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Diagram of the Electron Ionization Mass Spectrometry Workflow:
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is expected to show the following key features:
| Predicted m/z | Ion | Rationale and Comparison |
| 213 | [M]⁺˙ | The molecular ion peak, corresponding to the molecular weight of the compound. This peak should be relatively intense in diarylamines. |
| 198 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion is a common fragmentation pathway for methylated aromatic compounds. |
| 182 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| Other fragments | Further fragmentation of the above ions will lead to smaller fragments characteristic of the substituted phenyl rings. |
Comparative Data for Mass Spectrometry: The mass spectrum of the similar compound, 4-(p-Tolyloxy)aniline (MW 199), shows a prominent molecular ion peak at m/z 199 and other significant fragments.[2] This supports the prediction of a strong molecular ion peak for our target compound.
V. Conclusion and Comparative Summary
The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique piece of the puzzle, and their combined interpretation allows for unambiguous characterization.
Summary of Predicted Spectroscopic Data:
| Technique | Key Predicted Features |
| ¹H NMR | Aromatic protons at δ 6.8-7.2, N-H singlet at δ 5.5-6.0, -OCH₃ singlet at δ 3.8, -CH₃ singlet at δ 2.3. |
| ¹³C NMR | Quaternary carbons at δ 130-155, aromatic C-H at δ 115-130, -OCH₃ at δ 55, -CH₃ at δ 20. |
| FT-IR | N-H stretch at ~3400-3300 cm⁻¹, aromatic C-H at ~3100-3000 cm⁻¹, C-N stretch at ~1300-1200 cm⁻¹, strong C-O stretch at ~1250-1200 cm⁻¹. |
| UV-Vis | λmax values around 240-260 nm and 290-320 nm due to π → π* transitions in the conjugated aromatic system. |
| Mass Spec | Molecular ion peak at m/z 213, with characteristic fragments corresponding to the loss of methyl and methoxy groups. |
This guide provides a robust framework for the spectroscopic analysis and characterization of this compound. By combining predicted data based on sound chemical principles and comparisons with known analogs, researchers can confidently identify and verify the structure of this and other related diarylamine compounds.
References
A Comparative Guide to Ligands for the Synthesis of 4-Methoxy-N-(p-tolyl)aniline: A Senior Application Scientist's Perspective on Optimizing Palladium-Catalyzed C-N Cross-Coupling
Introduction
4-Methoxy-N-(p-tolyl)aniline is a key structural motif in the development of novel pharmaceuticals and advanced materials. Its synthesis is most efficiently achieved through the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. The success of this transformation hinges on the judicious selection of a phosphine ligand, which profoundly influences reaction efficiency, substrate compatibility, and the required experimental conditions. This guide presents a comparative analysis of several leading dialkylbiaryl phosphine ligands for the synthesis of this compound from 4-bromoanisole and p-toluidine, offering expert insights into their relative performance and the underlying mechanistic principles.
The Catalytic Cycle: The Ligand's Critical Role
The Buchwald-Hartwig amination proceeds via a well-elucidated catalytic cycle centered on a palladium(0) active species. The ancillary ligand is not a mere spectator; it is a crucial participant that orchestrates the key steps of the cycle: oxidative addition of the aryl halide, coordination and subsequent deprotonation of the amine, and the final bond-forming reductive elimination. The steric and electronic properties of the ligand directly modulate the kinetics of these steps, thereby dictating the overall catalytic efficiency.
Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination. The ligand (L) plays a pivotal role in modulating the efficiency of each step.
Comparative Ligand Performance
The selection of a ligand can lead to dramatic differences in yield and the necessary reaction conditions for the synthesis of this compound. The following table provides a comparative summary of widely used Buchwald ligands for this specific transformation. The data presented is a synthesis of literature reports on analogous aryl amination reactions.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Insights |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12-24 | 85-95 | A reliable and cost-effective first-generation ligand, well-suited for electron-rich anilines. |
| XPhos | Pd₂(dba)₃ / XPhos G3 | NaOtBu | Toluene | 80-100 | 4-12 | 90-98 | A highly active and versatile ligand, demonstrating broad substrate scope and often leading to higher yields in shorter times. |
| BrettPhos | BrettPhos Pd G3 | LiHMDS | THF/Toluene | 65-80 | 2-8 | >95 | Exceptionally effective for primary amines, minimizing diarylation byproducts. Ideal for achieving high yields under mild conditions.[1][2] |
| RuPhos | RuPhos Pd G3 | NaOtBu | Toluene | 80-100 | 4-12 | 90-97 | Particularly adept at coupling sterically hindered anilines and secondary amines, though also highly effective for this transformation.[1][3] |
Note: The yields provided are estimates based on closely related literature precedents and may vary based on specific experimental conditions and scale. Typical catalyst loadings range from 0.5-2 mol % for the palladium source, with a Pd:Ligand ratio of 1:1.2 to 1:2 for traditional systems, or 1:1 when using precatalysts.
Ligand Selection Rationale: A Deeper Mechanistic Dive
-
JohnPhos: As a foundational dialkylbiaryl phosphine ligand, JohnPhos represents a robust and economical option for the coupling of electron-rich anilines such as p-toluidine. Its steric profile is sufficient to facilitate reductive elimination without impeding the initial oxidative addition.
-
XPhos: XPhos provides a marked enhancement in catalytic activity. Its increased steric bulk and electron-donating character accelerate both oxidative addition and reductive elimination, frequently permitting lower reaction temperatures and significantly reduced reaction times.
-
BrettPhos: This ligand is particularly advantageous for reactions involving primary amines. Its unique architecture is believed to create a catalytic pocket that disfavors the binding of the secondary amine product, thus preventing the formation of undesired diarylated byproducts. For the synthesis of this compound, its high activity can drive the reaction to completion rapidly and under milder conditions. DFT studies on the analogous reaction of p-methoxybromobenzene with aniline suggest that the BrettPhos-palladium catalyst system proceeds through a lower overall energy barrier, with oxidative addition being the rate-determining step.[1][2]
-
RuPhos: While often the go-to ligand for sterically encumbered secondary amines, RuPhos also demonstrates excellent performance with anilines. Its electronic and steric parameters are finely tuned for efficient catalysis. Although BrettPhos may exhibit slightly higher activity for this specific aniline coupling, RuPhos remains a highly effective and reliable choice.[1][2]
Experimental Protocols
The following are representative experimental protocols that can be readily adapted for the synthesis of this compound. For superior reproducibility and ease of handling, the use of modern palladium precatalysts (e.g., G3 or G4) is highly recommended. These precatalysts are air- and moisture-stable, ensuring an accurate 1:1 ligand-to-palladium ratio in the reaction.[4]
Protocol 1: General Procedure using Pd₂(dba)₃ and a Separate Ligand (e.g., JohnPhos or XPhos)
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
-
Vessel Preparation: An oven-dried Schlenk tube or reaction vial containing a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the vessel, add Pd₂(dba)₃ (1 mol %), the selected ligand (e.g., XPhos, 2.2 mol %), and sodium tert-butoxide (1.4 mmol).
-
Substrate Addition: Add 4-bromoanisole (1.0 mmol) and p-toluidine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (2-3 mL) via syringe.
-
Reaction: The vessel is securely sealed and heated to the specified temperature (80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and filtered through a plug of celite to remove insoluble salts.
-
Purification: The filtrate is concentrated in vacuo, and the resulting residue is purified by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Streamlined Procedure using a G3 Precatalyst (e.g., BrettPhos Pd G3)
-
Vessel Preparation: An oven-dried Schlenk tube or reaction vial with a magnetic stir bar is placed under an inert atmosphere.
-
Reagent Charging: To the vessel, add the BrettPhos Pd G3 precatalyst (1-2 mol %) and lithium hexamethyldisilazide (LiHMDS) (1.4 mmol).
-
Substrate Addition: Add 4-bromoanisole (1.0 mmol) and p-toluidine (1.2 mmol).
-
Solvent Addition: Add anhydrous THF or toluene (2-3 mL) via syringe.
-
Reaction: The vessel is sealed and heated to 65-80 °C with vigorous stirring for 2-8 hours.
-
Work-up and Purification: Follow steps 6 and 7 as detailed in Protocol 1.
Conclusion
The synthesis of this compound via the Buchwald-Hartwig amination is a highly efficient and versatile transformation that is readily optimized through the strategic selection of a phosphine ligand. For general-purpose applications, XPhos provides an exceptional combination of high reactivity and broad substrate compatibility. When the goal is to maximize yield while minimizing reaction time and temperature, particularly with a primary amine, BrettPhos stands out as a superior choice. JohnPhos remains a dependable and economical option for standard applications. While highly effective, RuPhos is often best reserved for more sterically demanding substrates than p-toluidine. The adoption of modern, user-friendly G3 precatalysts, as outlined in the provided protocols, offers a robust and highly reproducible methodology for researchers engaged in the synthesis of this important class of molecules.
References
The Influence of Electron-Donating Groups on the Physicochemical Properties of Diarylamines: A Comparative Guide
Introduction: The Versatile Diarylamine Scaffold and the Power of Substituent Effects
Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are a cornerstone of modern chemistry. Their unique electronic structure and tunable properties have led to their widespread application in fields ranging from medicinal chemistry to materials science. They are integral components in the development of pharmaceuticals, antioxidants, and advanced electronic materials due to their electron-donating and hole-transporting capabilities.[1][2] The strategic incorporation of substituents onto the aryl rings, particularly electron-donating groups (EDGs), offers a powerful tool to modulate the reactivity, stability, and functionality of these molecules. This guide provides a comprehensive comparison of how EDGs impact the key properties of diarylamines, supported by experimental data and detailed protocols for their synthesis and evaluation.
I. The Electronic Landscape: How Electron-Donating Groups Modulate Diarylamine Properties
The introduction of EDGs, such as alkyl, alkoxy (e.g., methoxy), and amino groups, onto the aromatic rings of diarylamines profoundly alters their electronic landscape. This has a cascading effect on several key physicochemical properties.
A. Enhanced Antioxidant Activity: The Role of EDGs in Radical Scavenging
Diarylamines are renowned for their ability to act as radical-trapping antioxidants.[3] This activity is primarily attributed to the facile donation of a hydrogen atom from the N-H bond to neutralize reactive radical species. EDGs enhance this antioxidant capacity through two primary mechanisms:
-
Lowering the N-H Bond Dissociation Energy (BDE): EDGs increase the electron density on the aromatic rings and, through resonance and inductive effects, on the nitrogen atom. This destabilizes the N-H bond, making it easier to break and donate the hydrogen atom. A lower BDE translates to a faster rate of radical scavenging.
-
Stabilizing the Resulting Aminyl Radical: Upon hydrogen donation, a diarylaminyl radical is formed. EDGs can delocalize the unpaired electron through resonance, thereby stabilizing the radical intermediate and shifting the equilibrium towards the products of the radical scavenging reaction.
Studies on polyphenol-based antioxidant dendrimers have demonstrated that an increased number of electron-donating methoxy groups leads to a significant increase in antioxidant activity.[4][5] For instance, antioxidant dendrimers decorated with syringaldehyde (containing two ortho methoxy groups) and vanillin (one ortho methoxy group) showed a more than 70-fold and 170-fold increase in antioxidant activity, respectively, compared to the parent aldehydes.[4][5]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=vee, fontname="Arial", fontsize=9];
} caption: "Mechanism of diarylamine antioxidant activity enhanced by EDGs."
B. Modulating Electrochemical Properties: Oxidation Potential and Electron Transfer
The ease with which a diarylamine can be oxidized is a critical parameter, particularly in its application in electronic materials and as an antioxidant. The oxidation potential is a direct measure of this property.
EDGs, by increasing the electron density on the diarylamine scaffold, make the molecule more susceptible to oxidation. This results in a lower oxidation potential . The oxidative behavior of substituted diarylamines is diverse and strongly influenced by the nature and position of the substituents.[6][7] For instance, the electrochemical oxidation of diarylamines with electron-donating substituents can lead to the formation of various products, including diarylnitroxides and N,N-diarylbenzidines.[6][7][8]
Table 1: Comparison of Oxidation Potentials for Substituted Diarylamines
| Diarylamine Derivative | Substituent(s) | Oxidation Potential (V vs. Ag/AgCl) | Reference |
| Diphenylamine | None | ~1.1-1.2 | [8] |
| 4,4'-Dimethoxydiphenylamine | 2x -OCH₃ (EDG) | Lower than diphenylamine | [6] |
| 4-Nitrodiphenylamine | -NO₂ (EWG) | Higher than diphenylamine | [6] |
Note: Exact values can vary based on experimental conditions. This table illustrates the general trend.
II. Synthetic Strategies for Diarylamines with Electron-Donating Groups
The synthesis of diarylamines bearing EDGs can be achieved through various modern cross-coupling reactions. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
A. Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a robust and widely used method for the formation of C-N bonds.[9] It allows for the coupling of an aryl halide or triflate with an aniline derivative, often in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups, including EDGs.
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} caption: "Workflow for Buchwald-Hartwig amination."
Experimental Protocol: Synthesis of a Diarylamine via Buchwald-Hartwig Amination
-
Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the aniline derivative (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired diarylamine.
B. Nitrosonium-Initiated C–N Bond Formation
An alternative, transition-metal-free approach involves the synthesis of diarylamines from electron-rich arenes.[1][2] This method utilizes sodium nitrate and trifluoroacetic acid to generate a nitrosonium ion (NO⁺) in situ, which initiates C-H activation and subsequent C-N bond formation.
Experimental Protocol: Synthesis of a Diarylamine via Nitrosonium-Initiated C–N Bond Formation
-
Initial Reaction: To a solution of the electron-rich arene (1.0 mmol) and trifluoroacetic acid (6.5 mmol) in a suitable solvent (e.g., dichloromethane, 1.0 mL) at 0 °C, add sodium nitrate (1.0 mmol).
-
Stirring: Stir the reaction mixture at room temperature for 3 hours under an air atmosphere.
-
Reduction: Add iron powder (10 mmol), acetic acid (1 mL), and water (0.5 mL) to the reaction mixture.
-
Heating: Stir the resulting mixture at 50 °C for another 3 hours.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography to isolate the diarylamine product.
III. Comparative Data on the Impact of EDGs
The following table summarizes the qualitative and quantitative effects of introducing EDGs onto a diarylamine scaffold.
Table 2: Summary of the Effects of Electron-Donating Groups on Diarylamine Properties
| Property | Unsubstituted Diarylamine | Diarylamine with EDG(s) | Rationale |
| N-H Bond Dissociation Energy (BDE) | Higher | Lower | Increased electron density on the nitrogen atom weakens the N-H bond.[10] |
| Oxidation Potential | Higher | Lower | Increased electron density makes the molecule easier to oxidize.[6] |
| Antioxidant Activity | Moderate | Higher | Lower N-H BDE and stabilization of the resulting aminyl radical enhance radical scavenging.[11][12] |
| Hole-Transporting Ability | Good | Excellent | The electron-rich nature facilitates the movement of positive charge carriers (holes).[1][2] |
| Rate of Electrophilic Aromatic Substitution | Moderate | Faster | EDGs activate the aromatic rings towards attack by electrophiles. |
IV. Conclusion and Future Perspectives
The incorporation of electron-donating groups is a highly effective strategy for fine-tuning the properties of diarylamines. By lowering the N-H bond dissociation energy and oxidation potential, EDGs significantly enhance the antioxidant and radical-scavenging capabilities of these molecules. Furthermore, the increased electron density improves their performance in electronic applications by facilitating hole transport. The synthetic methodologies outlined in this guide, such as the Buchwald-Hartwig amination and nitrosonium-initiated C-N bond formation, provide reliable and versatile routes to access a wide array of substituted diarylamines.
Future research in this area will likely focus on the design of novel diarylamine-based materials with even more precisely controlled electronic properties for applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and other advanced electronic devices. In the realm of drug discovery, the continued exploration of structure-activity relationships will enable the development of more potent and selective diarylamine-based antioxidants and therapeutic agents.
References
- 1. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of electron donating groups on polyphenol-based antioxidant dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Novel oxidative routes to N-arylpyridoindazolium salts [beilstein-journals.org]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diarylamine Synthesis: Aryl Bromide vs. Aryl Chloride Reactivity
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth comparison of the reactivity of aryl bromides and aryl chlorides in palladium-catalyzed diarylamine synthesis, supported by mechanistic insights and experimental data. Our goal is to equip you with the knowledge to make informed decisions in catalyst selection, reaction optimization, and substrate choice for your C-N cross-coupling needs.
Executive Summary: The Halide Choice Matters
The synthesis of diarylamines, a cornerstone of medicinal chemistry and materials science, is dominated by the Buchwald-Hartwig amination.[1] A critical decision in designing these syntheses is the choice of the aryl halide. While aryl chlorides are economically attractive due to their lower cost and wider commercial availability, they are significantly less reactive than their aryl bromide counterparts.[2][3] This reactivity gap stems from fundamental differences in carbon-halogen bond strength, which directly impacts the rate-determining step of the catalytic cycle.[4]
This guide will dissect the mechanistic basis for this reactivity difference, present comparative experimental data, and provide practical protocols. We will demonstrate that while aryl bromides offer a more straightforward path with a wider range of catalysts, advancements in ligand design have made the coupling of even unactivated aryl chlorides a viable and powerful strategy.[5][6]
Mechanistic Underpinnings: The Oxidative Addition Hurdle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. For most substrates, the turnover-limiting step is the initial oxidative addition of the aryl halide to the electron-rich Pd(0) catalyst.[7][8] It is at this critical juncture that the difference between aryl bromides and chlorides becomes most apparent.
Carbon-Halogen Bond Strength: The Decisive Factor
The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond. This difference in bond dissociation energy (BDE) translates to a higher activation energy for the oxidative addition of aryl chlorides.
| Bond | Typical Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| Aryl-Cl | ~339-397 | Higher energy barrier for oxidative addition, slower reaction.[4][9] |
| Aryl-Br | ~276-285 | Lower energy barrier for oxidative addition, faster reaction.[4][9] |
This fundamental energetic difference is the primary reason why reactions with aryl chlorides often require more forcing conditions—higher temperatures, longer reaction times, and, most importantly, more sophisticated catalyst systems designed to overcome this barrier.[5]
The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the key steps in the formation of a diarylamine. The initial oxidative addition (Ar-X + Pd(0) → Ar-Pd(II)-X) is the step most profoundly affected by the choice of halogen (X).
Figure 1: The Buchwald-Hartwig Catalytic Cycle. The oxidative addition step is kinetically more demanding for aryl chlorides (X=Cl) than for aryl bromides (X=Br).
Catalyst Systems: Evolving to Meet the Challenge
The disparity in reactivity has driven significant innovation in catalyst technology, particularly in the development of ligands that can activate the recalcitrant C-Cl bond.
-
For Aryl Bromides: A wide array of phosphine ligands, including relatively simple ones like P(t-Bu)₃ and bidentate ligands such as BINAP and Xantphos, are often effective.[5][10] These systems are generally robust and provide good to excellent yields under moderate conditions.
-
For Aryl Chlorides: Success with these less reactive substrates hinges on the use of highly active, specialized ligands. The key design principle is to increase the electron density on the palladium center, which facilitates the difficult oxidative addition. This is achieved with ligands that are both sterically bulky and electron-rich.[5] Prominent examples include:
-
Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands like SPhos, XPhos, and BrettPhos feature bulky biaryl backbones that stabilize the catalytically active monoligated Pd(0) species.[11][12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for activating C-Cl bonds.[6][7]
-
The choice of catalyst is therefore paramount. Attempting to couple an aryl chloride with a first-generation catalyst system designed for aryl bromides will often result in low or no conversion.[2]
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative data from the literature, highlighting the differences in conditions and outcomes when coupling aryl bromides versus aryl chlorides.
| Entry | Aryl Halide | Amine | Catalyst System (mol%) | Conditions | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) / SPhos (2) | NaOtBu, Toluene, 100 °C, 3 h | 98 | [Buchwald Lab] |
| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu, Toluene, 100 °C, 18 h | 97 | [Buchwald Lab] |
| 3 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (1) / P(t-Bu)₃ (2) | NaOtBu, Toluene, 80 °C, 4 h | 99 | [Hartwig Lab] |
| 4 | 4-Chloroanisole | Morpholine | Pd-PEPPSI-IPr (1) | KOtBu, Dioxane, 100 °C, 24 h | 95 | [Organometallics 2006, 25, 19, 4647-4652] |
| 5 | 1-Bromo-4-nitrobenzene | Diphenylamine | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃, Toluene, 110 °C, 12 h | 92 | [10] |
| 6 | 1-Chloro-4-nitrobenzene | Diphenylamine | Pd₂(dba)₃ (2) / BrettPhos (4) | K₃PO₄, t-Amyl alcohol, 110 °C, 12 h | 90 | [12] |
Key Observations:
-
Reaction Times: In comparable reactions (Entries 1 vs. 2), the aryl chloride requires a significantly longer reaction time to achieve a similar yield.
-
Catalyst Choice: The activation of aryl chlorides often necessitates more advanced, electron-rich ligands like XPhos or catalysts based on N-heterocyclic carbenes (NHCs) like PEPPSI-IPr (Entry 4).
-
Generality: While modern catalysts can effectively couple aryl chlorides, aryl bromides remain the more reliable substrate, especially when dealing with complex molecules or developing new reactions where optimization time is limited.
Practical Guidance: Making the Choice in the Lab
Your choice between an aryl bromide and an aryl chloride should be guided by a balance of reactivity, cost, and project goals.
Figure 2: Decision matrix for choosing between aryl bromides and chlorides based on project priorities.
-
Choose Aryl Bromides for:
-
Early-Stage Discovery: When speed and reliability are paramount. The higher reactivity ensures a greater chance of success with less optimization.
-
Complex or Sensitive Substrates: Milder conditions associated with aryl bromide couplings can improve tolerance for delicate functional groups.
-
Proof-of-Concept Reactions: When validating a new synthetic route, starting with the more reactive halide is a prudent strategy.
-
-
Choose Aryl Chlorides for:
-
Process Development and Scale-Up: The significant cost savings become a major driver. The initial investment in catalyst screening and optimization is offset by the lower price of the starting material.[2]
-
Large-Scale Library Synthesis: When preparing hundreds or thousands of compounds, the cost-effectiveness of aryl chlorides is a key enabling factor.
-
When the Bromide is Unavailable or Prohibitively Expensive: In some cases, the desired aryl bromide may not be commercially available, making the chloride the only practical option.
-
Validated Experimental Protocols
The following protocols are provided as validated starting points for your laboratory work.
Protocol 1: Synthesis of N-(4-methoxyphenyl)aniline using an Aryl Bromide
Objective: A standard, high-yielding protocol demonstrating the ease of coupling with a reactive aryl bromide.
Materials:
-
4-Bromoanisole
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 1 mol%) and XPhos (19.1 mg, 0.04 mmol, 2 mol%).
-
Add sodium tert-butoxide (288 mg, 3.0 mmol, 1.5 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (4 mL).
-
Add 4-bromoanisole (250 µL, 2.0 mmol, 1.0 equiv) followed by aniline (220 µL, 2.4 mmol, 1.2 equiv) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the diarylamine product.
Protocol 2: Synthesis of N-phenyl-4-(trifluoromethyl)aniline using an Aryl Chloride
Objective: A robust protocol for a more challenging aryl chloride, showcasing the need for a highly active catalyst system.
Materials:
-
4-Chlorobenzotrifluoride
-
Aniline
-
XPhos Pd G3 Precatalyst
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous tert-Amyl alcohol
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 4-chlorobenzotrifluoride (265 µL, 2.0 mmol, 1.0 equiv), aniline (200 µL, 2.2 mmol, 1.1 equiv), and finely ground K₃PO₄ (637 mg, 3.0 mmol, 1.5 equiv).
-
Add the XPhos Pd G3 precatalyst (16.9 mg, 0.02 mmol, 1 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous tert-amyl alcohol (4 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with dichloromethane (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Conclusion
The choice between aryl bromides and aryl chlorides in diarylamine synthesis is a strategic one, balancing the inherent reactivity of the C-X bond against economic and practical considerations. Aryl bromides provide a reliable and rapid route, ideal for the fast-paced environment of discovery chemistry. Conversely, the economic advantage of aryl chlorides makes them the substrate of choice for large-scale synthesis and process development, a feat made possible by decades of investment in creating highly active and specialized palladium catalyst systems. A thorough understanding of the mechanistic principles and the available catalytic tools, as outlined in this guide, empowers the modern chemist to harness the full potential of both classes of substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. homework.study.com [homework.study.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Covalent Bond Energies [gchem.cm.utexas.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of 4-Methoxy-N-(p-tolyl)aniline Purity by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 4-Methoxy-N-(p-tolyl)aniline purity. The methodologies presented herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and trustworthiness.[1][2][3]
Introduction: The Critical Role of Purity for this compound
This compound, a substituted aromatic amine, serves as a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both methoxy and tolyl groups on an aniline backbone, makes it susceptible to specific process-related impurities and degradation products. These impurities can arise from starting materials, side reactions during synthesis, or degradation upon storage. The presence of even trace levels of these impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, robust and validated analytical methods are imperative for accurate purity assessment.
This guide will dissect two of the most powerful and commonly employed chromatographic techniques for this purpose: HPLC and GC-MS. The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific information required from the analysis.[4][5][6]
The Causality Behind Method Selection: HPLC vs. GC-MS
The decision to employ either HPLC or GC-MS hinges on the volatility and thermal stability of this compound and its potential impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): This technique is ideally suited for compounds that are non-volatile or thermally labile.[7] Since many complex organic molecules, including potential high-molecular-weight impurities in this compound synthesis, may decompose at the high temperatures required for GC, HPLC offers a gentler analytical approach.[4][6] Separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is the gold standard for the analysis of volatile and thermally stable compounds.[4][5] this compound itself is amenable to GC analysis. GC-MS offers exceptional separation efficiency and the unparalleled specificity of mass spectrometric detection, which provides structural information for definitive peak identification.[4][10]
This guide will explore the validation of both techniques to provide a comprehensive toolkit for the analytical scientist.
Experimental Workflows: A Visual Guide
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. amptechfl.com [amptechfl.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. benchchem.com [benchchem.com]
Introduction: The Critical Role of Thermal Stability in Advanced Materials
In the landscape of drug development and materials science, the thermal stability of organic molecules is a cornerstone of performance, safety, and reliability. For diarylamines and their derivatives, a class of compounds integral to pharmaceuticals, antioxidants, and optoelectronic materials, understanding their behavior at elevated temperatures is paramount.[1] Uncontrolled thermal decomposition can lead to loss of efficacy, generation of hazardous byproducts, and catastrophic failure of devices. This guide provides a comprehensive thermal stability analysis of 4-Methoxy-N-(p-tolyl)aniline, a substituted diarylamine, and compares its performance with structurally related compounds. We will delve into the experimental methodologies for assessing thermal stability, interpret the resulting data through the lens of structure-activity relationships, and provide field-proven insights for researchers and drug development professionals.
Understanding Thermal Stability: Key Concepts and Influencing Factors
Thermal stability refers to the ability of a substance to resist chemical decomposition at a given temperature.[2] For aromatic amines, this stability is intrinsically linked to their molecular structure. Key factors include:
-
Bond Dissociation Energy: The strength of the chemical bonds within the molecule, particularly the C-N and N-H bonds, is a primary determinant of thermal stability.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing substituents on the aromatic rings can significantly alter the electron density distribution, thereby influencing bond strengths and the propensity for radical formation.[3]
-
Steric Hindrance: Bulky substituents near the amine nitrogen can sterically shield the reactive center, hindering decomposition pathways.
-
Intermolecular Forces: In the solid state, intermolecular interactions such as hydrogen bonding and van der Waals forces contribute to the overall stability of the crystal lattice.
Experimental Workflow for Thermal Analysis
To empirically determine the thermal stability of these compounds, a synergistic approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is utilized. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[4][5]
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a pre-tared TGA crucible (alumina or platinum).[1]
-
Experimental Conditions: Place the crucible in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 20 mL/min to provide an inert atmosphere.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Td), defined as the temperature at which a significant mass loss begins. The temperature at which 5% mass loss occurs (T5%) is often used for comparison.
Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions: Place the sample and reference pans in the DSC cell. Purge the cell with nitrogen at a flow rate of 20 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point but below its decomposition temperature, at a heating rate of 10 °C/min.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Determine the melting point (Tm) from the onset of the melting endotherm and the enthalpy of fusion (ΔHf) from the integrated peak area.
Comparative Thermal Stability Analysis
The following table summarizes the thermal properties of this compound and related compounds. Data for some compounds are derived from available literature, while the data for this compound and N-(p-tolyl)aniline are projected based on established structure-stability relationships due to the absence of published experimental data.
| Compound Name | Structure | Melting Point (Tm) (°C) | Onset of Decomposition (Td) (°C) | Key Observations |
| Diphenylamine | C₁₂H₁₁N | 53[6] | ~200-250 | Baseline compound with moderate thermal stability. |
| p-Anisidine | C₇H₉NO | 59.41[7] | 134.68[7] | The primary amine is less stable than the diarylamines. The methoxy group may have a modest stabilizing effect. |
| 4-Methyl-N-phenylaniline | C₁₃H₁₃N | 90[8][9] | Projected: 250-300 | The methyl group (p-tolyl) is expected to increase thermal stability compared to diphenylamine due to its electron-donating nature. |
| 4,4'-Dimethyldiphenylamine | C₁₄H₁₅N | 74-82[10] | Projected: >300 | The presence of two electron-donating methyl groups is anticipated to further enhance thermal stability. |
| This compound | C₁₄H₁₅NO | Projected: 80-100 | Projected: >300 | The combined electron-donating effects of the methoxy and methyl groups are expected to result in high thermal stability. |
Discussion and Interpretation of Results
The thermal stability of diarylamines is a complex interplay of electronic and steric factors. The parent compound, diphenylamine, provides a baseline for our comparison.
The Influence of the Methoxy Group: The data for p-anisidine, a primary amine, shows a lower decomposition temperature compared to the diarylamines, which is expected due to the greater bond strength imparted by the second aryl group in diarylamines. However, the methoxy group is an electron-donating group, which generally increases the electron density on the aromatic ring and can enhance thermal stability.[11]
The Influence of the Methyl (Tolyl) Group: The addition of a methyl group to one of the phenyl rings, as in 4-Methyl-N-phenylaniline, is expected to increase the thermal stability relative to diphenylamine. The methyl group is electron-donating through an inductive effect, which can strengthen the C-N bonds. The higher melting point of 4-Methyl-N-phenylaniline compared to diphenylamine also suggests stronger intermolecular forces in the crystal lattice, contributing to its overall stability.
Synergistic Effects in this compound: In our target molecule, this compound, we anticipate a synergistic stabilizing effect from both the methoxy and methyl groups. Both are electron-donating, which should increase the electron density on the nitrogen atom and the aromatic rings, thereby strengthening the bonds and increasing the energy required for decomposition. Consequently, this compound is projected to have a high onset of decomposition, likely exceeding 300 °C.
Proposed Thermal Decomposition Pathway
The thermal decomposition of diarylamines in an inert atmosphere is likely to proceed through a radical mechanism. The initial and rate-determining step is often the homolytic cleavage of the weakest bond, which in this case is likely to be a C-N bond.
The initial cleavage would result in the formation of highly reactive aryl and anilinyl radicals. These radicals can then undergo a series of complex reactions, including hydrogen abstraction, recombination, and propagation, leading to the formation of a variety of smaller volatile fragments and a larger, carbonaceous residue.
Conclusion
This comparative guide has provided a framework for understanding and evaluating the thermal stability of this compound and related compounds. The synergistic electron-donating effects of the methoxy and methyl substituents are predicted to impart superior thermal stability to the target molecule compared to its unsubstituted and monosubstituted counterparts. The detailed experimental protocols and theoretical considerations presented herein offer a robust starting point for researchers and drug development professionals engaged in the characterization and application of novel diarylamine derivatives. Accurate thermal analysis is not merely a procedural step but a critical component in the rational design of stable and reliable advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 5. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]
- 6. Diphenylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chembk.com [chembk.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Substituted Diarylamine Isomers
Introduction: The Critical Role of Diarylamines and the Need for Computational Insight
Substituted diarylamines are a cornerstone of modern chemistry, finding indispensable applications as antioxidants in materials science, charge-transporting layers in organic electronics (OLEDs), and scaffolds in medicinal chemistry.[1][2] Their function is intrinsically linked to their three-dimensional structure and electronic properties. The seemingly minor change of a substituent's position—creating different isomers—can dramatically alter performance by modifying molecular geometry, electron distribution, and reactivity.
Predicting these structure-property relationships through purely experimental means is a resource-intensive endeavor. This is where quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable predictive tool.[3] By simulating molecules at the electronic level, we can gain deep insights into the stability of different isomers, their electronic behavior, spectroscopic signatures, and key reactivity metrics like bond dissociation enthalpies (BDEs). This guide provides a comparative overview of computational methodologies, offers field-proven protocols, and demonstrates how to derive actionable insights for the study of substituted diarylamine isomers.
Comparing Computational Methodologies: Choosing the Right Tool for the Job
The accuracy of any quantum chemical calculation hinges on the choice of the theoretical method (the functional) and the mathematical functions used to describe the electrons (the basis set). For molecules like diarylamines, which possess aromatic rings and flexible central bonds, this choice is critical.
Density Functional Theory (DFT) Functionals
DFT functionals are approximations that describe the complex exchange and correlation energies of electrons. They come in several "flavors," each with distinct strengths.
-
Hybrid Functionals (e.g., B3LYP): B3LYP is a workhorse functional, often providing a good balance of accuracy and computational cost for geometry optimizations.[4] However, for properties like reaction barriers and non-covalent interactions, it can sometimes be less reliable.[5]
-
Meta-Hybrid Functionals (e.g., M06-2X, M05-2X): These functionals include dependencies on the kinetic energy density and are often superior for systems where non-covalent interactions are important. For calculating N-H bond dissociation enthalpies (BDEs), a critical parameter for antioxidant activity, the M06-2X functional has demonstrated high accuracy and is strongly recommended.[4][6][7] Studies show it provides some of the lowest errors when benchmarked against experimental or high-level theoretical data.[8]
-
Range-Separated Functionals (e.g., LC-ωPBE, CAM-B3LYP): These are particularly adept at describing long-range electron interactions, making them excellent choices for calculating electronic excitations, as required for predicting UV-Vis spectra using Time-Dependent DFT (TD-DFT).[6][9]
Basis Sets
The basis set is a set of mathematical functions used to build the molecular orbitals. The larger the basis set, the more accurately the orbitals are described, but the higher the computational cost.
-
Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise. The 6-31G(d,p) basis set is often sufficient for initial geometry optimizations.[4] For final energy calculations, electronic properties, and BDEs, a larger basis set like 6-311++G(d,p) is preferable to allow for more flexibility in describing the electron distribution, especially on heteroatoms and for anions.[10][11]
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed for systematically approaching the complete basis set limit and are excellent for high-accuracy calculations, though they are more computationally demanding.
Recommendation Summary: A highly effective and cost-efficient strategy is a multi-step approach: perform initial geometry optimizations with a functional like B3LYP and a modest basis set (e.g., 6-31G(d,p)), followed by single-point energy or property calculations using a more accurate functional like M06-2X with a larger basis set (e.g., 6-311++G(d,p)).[4][10] This captures the benefits of both speed and accuracy.
A Validated Workflow for Analyzing Diarylamine Isomers
To ensure trustworthy and reproducible results, a rigorous, self-validating workflow is essential. The following protocol outlines the key steps from initial structure to final property analysis.
Experimental Protocol: DFT and TD-DFT Analysis of a Substituted Diarylamine
Objective: To determine the relative stability, key electronic properties, and theoretical UV-Vis spectrum of a substituted diarylamine isomer.
Step 1: Initial Structure Generation
-
Draw the 2D structure of the desired diarylamine isomer in a molecular editor (e.g., GaussView, Avogadro).
-
Generate an initial 3D conformation using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.[12]
Step 2: Geometry Optimization
-
Causality: The goal is to find the lowest energy structure (a local minimum) on the potential energy surface.[13] This is the most stable arrangement of the atoms.
-
Method: Use a DFT functional suitable for geometries, such as B3LYP, with a basis set like 6-31G(d,p).[4]
-
Software Input (Example for Gaussian):
-
Execution: Submit the calculation. The process is iterative, with the software adjusting atomic positions to minimize the total energy.[13]
Step 3: Frequency Analysis (Self-Validation)
-
Causality: This step is crucial for validation. A true energy minimum will have no imaginary vibrational frequencies.[14] A single imaginary frequency indicates a transition state, not a stable structure.
-
Method: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Software Input (Example for Gaussian):
-
Verification: Check the output file. All calculated frequencies should be positive. The results also provide the zero-point vibrational energy (ZPVE), which is essential for accurate BDE calculations.[4]
Step 4: High-Accuracy Single-Point Energy & Property Calculation
-
Causality: To obtain more accurate electronic properties and energies, we use the optimized geometry but apply a more robust functional and a larger basis set.
-
Method: Recommended method for antioxidant properties: M06-2X functional with the 6-311++G(d,p) basis set.[7][10]
-
Software Input (Example for Gaussian):
-
Analysis: From this output, you can extract the final electronic energy (for comparing isomer stability), HOMO/LUMO energies, and dipole moment.
Step 5: Simulating the UV-Vis Spectrum (TD-DFT)
-
Causality: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state.[15][16]
-
Method: Use a functional known to perform well for electronic spectra, such as CAM-B3LYP or PBE1PBE, with a good basis set like 6-311G(2d,2p).[9][17] It is also critical to include a solvent model (e.g., CPCM) to simulate experimental conditions.[18]
-
Software Input (Example for Gaussian in Ethanol):
-
Analysis: The output will list the excited states, their corresponding excitation energies (in eV or nm), and their oscillator strengths (a measure of transition probability).[19] Plotting oscillator strength vs. wavelength yields the theoretical spectrum.
Visualization of the Computational Workflow
The relationship between these steps can be visualized as a logical flowchart.
Caption: A validated workflow for quantum chemical analysis of diarylamine isomers.
Data Presentation: A Comparative Analysis
To illustrate the utility of this workflow, consider two hypothetical isomers of a methoxy-substituted diphenylamine: one with the substituent at the para position (4-MeO-DPA) and one at the meta position (3-MeO-DPA). After running the protocol, the data can be summarized for clear comparison.
Table 1: Comparison of Calculated Properties for Diarylamine Isomers
| Property | Method | 4-MeO-DPA (para) | 3-MeO-DPA (meta) | Experimental Target |
| Relative Energy (kcal/mol) | M06-2X/6-311++G(d,p) | 0.00 (Reference) | +0.85 | N/A |
| HOMO-LUMO Gap (eV) | M06-2X/6-311++G(d,p) | 4.95 | 5.10 | Correlates with redox potential |
| N-H BDE (kcal/mol) | M06-2X/6-311++G(d,p) | 78.5 | 81.2 | Lower is better for antioxidants[1][10] |
| Predicted λmax (nm) | CAM-B3LYP/CPCM(EtOH) | 315 | 308 | UV-Vis Spectroscopy |
Interpretation of Results:
-
Stability: The para isomer is calculated to be 0.85 kcal/mol more stable than the meta isomer.
-
Electronics: The para isomer has a smaller HOMO-LUMO gap, suggesting it is more easily oxidized, which can be relevant for its application in electronics.
-
Antioxidant Potential: The N-H Bond Dissociation Enthalpy (BDE) is a key indicator of antioxidant activity via the hydrogen atom transfer (HAT) mechanism.[1] The significantly lower BDE of the para isomer (78.5 kcal/mol) suggests it can donate its hydrogen atom more readily to neutralize free radicals, making it a potentially superior antioxidant compared to the meta isomer.[10]
-
Spectroscopy: The calculation predicts a bathochromic (red) shift in the main absorption peak for the para isomer compared to the meta isomer, a hypothesis that can be directly verified by experimental UV-Vis spectroscopy.
Conclusion and Authoritative Recommendations
Quantum chemical calculations provide a powerful, predictive framework for understanding the nuanced differences between substituted diarylamine isomers. By selecting appropriate DFT functionals and basis sets, researchers can reliably predict ground-state geometries, relative stabilities, electronic properties, and spectroscopic signatures before embarking on extensive synthesis and testing.
For researchers in drug development and materials science, the following is recommended:
-
Prioritize the M06-2X functional for calculations related to thermochemistry and reactivity, especially for predicting the N-H BDE, which is crucial for antioxidant design.[4][6][7]
-
Employ a multi-step protocol involving geometry optimization with a cost-effective method followed by property calculations with a higher-accuracy method to balance computational resources and precision.[4][10]
-
Always perform a frequency analysis to validate that your optimized structure is a true energy minimum, ensuring the trustworthiness of your results.[14][15]
-
When studying electronic spectra, use TD-DFT with a range-separated functional and an appropriate implicit solvent model to achieve the best correlation with experimental data.[9][18]
By integrating this computational workflow, research and development can be accelerated, enabling a more rational, targeted design of novel diarylamine derivatives with optimized properties for their intended applications.
References
- 1. Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benchmarking the DFT methodology for assessing antioxidant-related properties: quercetin and edaravone as case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A density functional theory benchmark on antioxidant-related properties of polyphenols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 13. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 17. Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
